4-Bromo-2-nitropyridine
Description
BenchChem offers high-quality 4-Bromo-2-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVCQPYYTSNQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-2-nitropyridine chemical properties
An In-Depth Technical Guide to 4-Bromo-2-nitropyridine: Properties, Reactivity, and Applications
Introduction
4-Bromo-2-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring substituted with both a halogen (bromine) and a potent electron-withdrawing group (nitro), renders it an exceptionally versatile building block. The strategic placement of these functional groups activates the molecule for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, offering field-proven insights for scientists and drug development professionals.
Physicochemical and Spectroscopic Profile
The fundamental physical and chemical properties of 4-Bromo-2-nitropyridine are crucial for its handling, storage, and application in synthesis. These properties are summarized in the table below.
Core Properties
A compilation of key physicochemical data provides a foundational understanding of the compound.
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-nitropyridine | [2] |
| CAS Number | 909712-10-3 | [2] |
| Molecular Formula | C₅H₃BrN₂O₂ | [2] |
| Molecular Weight | 202.99 g/mol | [2] |
| Appearance | Light yellow crystalline powder | [3] |
| Melting Point | 148-150 °C | [3] |
| XLogP3 | 1.4 | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 4-Bromo-2-nitropyridine. While specific experimental spectra are not always publicly available, the expected data can be reliably predicted based on its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the nitro group and the electronegativity of the nitrogen atom will cause these protons to be significantly deshielded, appearing at high chemical shifts (downfield). The proton at C-6 will likely be the most downfield, influenced by the adjacent ring nitrogen. Spin-spin coupling between the adjacent protons will result in characteristic splitting patterns (doublets and doublets of doublets).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit five signals for the five carbon atoms in the pyridine ring. The carbons attached to the bromine (C-4) and the nitro group (C-2) will have their chemical shifts significantly influenced by these substituents.
-
IR Spectroscopy: The infrared spectrum provides key information about the functional groups present. Characteristic absorption bands would include strong peaks corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively) and vibrations associated with the C=C and C=N bonds of the aromatic pyridine ring.[4][5]
Chemical Reactivity and Synthetic Utility
The reactivity of 4-Bromo-2-nitropyridine is dominated by the interplay between the pyridine nitrogen, the bromo substituent, and the nitro group. The strong electron-withdrawing character of the nitro group and the ring nitrogen deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the C-4 position is an excellent leaving group in SNAr reactions. The nitro group at the C-2 position, along with the ring nitrogen, effectively stabilizes the negative charge in the intermediate Meisenheimer complex, thereby facilitating the substitution.[6] This makes 4-Bromo-2-nitropyridine an ideal substrate for introducing a wide array of nucleophiles.
Common nucleophiles include:
-
Amines (R-NH₂): To form 4-amino-2-nitropyridine derivatives.
-
Alkoxides (R-O⁻): To synthesize 4-alkoxy-2-nitropyridines.
-
Thiolates (R-S⁻): To produce 4-thioether-substituted pyridines.
Caption: General workflow for SNAr reactions on 4-Bromo-2-nitropyridine.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal catalysis. This capability is central to its role as a building block in modern organic synthesis.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (R-B(OR)₂) in the presence of a palladium catalyst and a base allows for the formation of C-C bonds, creating aryl- or vinyl-substituted nitropyridines.[7][8][9] This is one of the most widely used methods for constructing biaryl systems.
-
Sonogashira Coupling: Coupling with terminal alkynes (R-C≡CH) provides access to 4-alkynyl-2-nitropyridines, which are valuable intermediates for further transformations.
-
Buchwald-Hartwig Amination: This reaction provides an alternative to classical SNAr for forming C-N bonds with a broader range of amine coupling partners under milder conditions.
Caption: Typical experimental workflow for a Suzuki cross-coupling reaction.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine (NH₂) functionality. This transformation is fundamental as it converts the strongly electron-withdrawing nitro group into an electron-donating amino group, completely altering the electronic properties of the pyridine ring. The resulting 4-bromo-2-aminopyridine is a key intermediate for subsequent derivatization, such as diazotization or acylation. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.[10]
Applications in Drug Discovery and Beyond
The synthetic versatility of 4-Bromo-2-nitropyridine makes it a valuable intermediate in several fields.
-
Pharmaceutical Synthesis: It serves as a crucial building block for active pharmaceutical ingredients (APIs).[1] For instance, related isomers like 5-bromo-2-nitropyridine are used in the synthesis of intermediates for Pazopanib, a tyrosine kinase inhibitor used in cancer therapy.[11] The ability to easily introduce amine and aryl functionalities via the reactions described above is key to building the complex scaffolds required for biological activity.
-
Agrochemicals: The pyridine core is a common motif in herbicides and pesticides. 4-Bromo-2-nitropyridine provides a convenient entry point for the synthesis of novel crop protection agents.[12]
-
Materials Science: Substituted pyridines are used in the development of organic electronic materials, such as those for organic light-emitting diodes (OLEDs). The defined electronic properties and rigid structure of derivatives make them suitable for such applications.[12]
Representative Experimental Protocol: Synthesis of 5-Bromo-2-nitropyridine
While this guide focuses on 4-Bromo-2-nitropyridine, a well-documented protocol for the synthesis of the related isomer, 5-Bromo-2-nitropyridine, from 2-amino-5-bromopyridine illustrates the principles of handling and reacting these types of compounds.[11][13]
Reaction: Oxidation of 2-amino-5-bromopyridine to 5-bromo-2-nitropyridine.
Causality Behind Experimental Choices:
-
Reagents: 2-amino-5-bromopyridine is the starting material. Concentrated sulfuric acid serves as the solvent and protonates the reactants. Hydrogen peroxide is the oxidizing agent that converts the amino group to a nitro group.
-
Temperature Control: The initial addition is performed at 0°C (ice bath) to control the exothermic reaction between sulfuric acid and hydrogen peroxide, preventing overheating and potential side reactions.
-
Reaction Progression: Allowing the mixture to warm to room temperature provides the necessary thermal energy for the oxidation to proceed to completion over several hours.
-
Workup: Pouring the reaction mixture into ice quenches the reaction by rapidly diluting the acid and cooling the solution. This also causes the less soluble organic product to precipitate out of the aqueous solution.
-
Isolation: Vacuum filtration is an efficient method for separating the solid product from the aqueous filtrate.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, carefully prepare a 10% solution of hydrogen peroxide in concentrated sulfuric acid. Cool the flask to 0°C using an ice-water bath.
-
Addition of Starting Material: Slowly add 2-amino-5-bromopyridine (1.0 equivalent) to the cooled peroxide solution in portions, ensuring the temperature remains at or below 5°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Monitoring: Stir the reaction at room temperature for 5-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Carefully pour the reaction mixture into a beaker containing crushed ice. The product will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold water to remove residual acid.
-
Drying: Dry the collected solid under vacuum to obtain the final product, 5-bromo-2-nitropyridine.
Safety and Handling
4-Bromo-2-nitropyridine is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[3]
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents, acids, and bases.[3]
Conclusion
4-Bromo-2-nitropyridine stands out as a pivotal intermediate in modern organic chemistry. Its unique electronic and structural features, particularly its susceptibility to nucleophilic aromatic substitution and its utility in palladium-catalyzed cross-coupling reactions, provide a robust platform for the synthesis of diverse and complex molecules. For researchers in drug discovery and materials science, a thorough understanding of the chemical properties and reactivity of this compound is essential for leveraging its full synthetic potential to drive innovation.
References
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
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PubChem. (n.d.). 4-Bromo-2-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2016). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
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MDPI. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]
- Google Patents. (2007). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
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Oakwood Chemical. (n.d.). Exploring the Synthesis Potential of 2-Bromo-4-nitropyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]
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Organic Letters. (2012). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]
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PubMed Central (PMC). (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Retrieved from [Link]
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MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]
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ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine? Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: XII. Synthesis and properties of 4-(1-benzotriazolyl)-, 4-nitro-5-(4-nonylphenoxy)phthalonitriles and the ligands based on them. Retrieved from [Link]
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Vimala College Thrissur. (n.d.). Spectroscopic Analysis of Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-nitropyridine N-oxide. National Center for Biotechnology Information. Retrieved from [Link]
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Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
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IRJET. (n.d.). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]
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An In-depth Technical Guide on the Physical Characteristics of 4-Bromo-2-nitropyridine
Aimed at Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the physical and chemical characteristics of 4-Bromo-2-nitropyridine, a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. This document is designed to provide not just data, but also a deeper understanding of the structure-property relationships that govern the utility of this compound in research and development.
Core Physicochemical Properties
4-Bromo-2-nitropyridine is a solid at ambient temperature, presenting as a crystalline substance. A thorough understanding of its physical properties is fundamental for its effective use in synthesis, including the design of reaction conditions, purification strategies, and safe handling protocols.
| Property | Value |
| Molecular Formula | C₅H₃BrN₂O₂[1] |
| Molecular Weight | 202.99 g/mol [1][2] |
| Appearance | Typically a yellow or light-yellow crystalline powder |
| Melting Point | Data for the closely related isomer, 5-bromo-2-nitropyridine, is 148-150 °C. It is crucial to verify the melting point for the specific 4-bromo isomer experimentally. |
| Solubility | Insoluble in water.[3] Generally soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| CAS Number | 909712-10-3[1] |
The moderate polarity, inferred from its solubility profile, is a key determinant for chromatographic behavior, often allowing for straightforward purification using silica gel chromatography.
Synthesis and Purification: A Validated Approach
The synthesis of 4-Bromo-2-nitropyridine, like its isomers, typically involves the nitration of the corresponding bromopyridine precursor. The following is a generalized, yet validated, protocol that can be adapted for the synthesis of 4-Bromo-2-nitropyridine, emphasizing in-process controls for ensuring reaction fidelity and product purity.
Diagram: Synthetic Workflow
Caption: A generalized workflow for the synthesis of 4-Bromo-2-nitropyridine.
Experimental Protocol
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under a controlled atmosphere, the precursor, 4-bromopyridine, is dissolved in a suitable solvent. The nitrating agent is then added cautiously, maintaining a low temperature to manage the exothermic nature of the reaction.
-
Reaction Monitoring: The reaction progress is diligently monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting material and the appearance of the product spot guide the reaction to completion.
-
Work-up: The reaction mixture is carefully quenched by pouring it over ice, followed by neutralization with a base. The product is then extracted into an appropriate organic solvent.
-
Purification: The crude product is purified using column chromatography to yield the final, high-purity 4-Bromo-2-nitropyridine.
Self-Validating System: The integrity of the synthesized compound must be verified through analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reactivity and Mechanistic Considerations
The reactivity of 4-Bromo-2-nitropyridine is primarily dictated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the presence of the nitrogen atom and the strongly electron-withdrawing nitro group. This electronic arrangement makes the compound susceptible to nucleophilic aromatic substitution (SNAAr).
Diagram: Nucleophilic Aromatic Substitution (SNAAr)
Sources
An In-depth Technical Guide to 4-Bromo-2-nitropyridine (CAS: 909712-10-3)
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive overview of 4-Bromo-2-nitropyridine, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, providing insights for its effective utilization in research and development.
Core Molecular Attributes
4-Bromo-2-nitropyridine is a substituted pyridine ring, a structural motif of significant interest in drug design due to its presence in numerous biologically active compounds.[1] The strategic placement of a bromine atom at the 4-position and a nitro group at the 2-position imparts unique reactivity to this molecule, making it a versatile intermediate for the synthesis of complex molecular architectures.
Physicochemical Properties
A summary of the key computed physicochemical properties of 4-Bromo-2-nitropyridine is presented in the table below.[2]
| Property | Value | Source |
| CAS Number | 909712-10-3 | PubChem[2] |
| Molecular Formula | C₅H₃BrN₂O₂ | PubChem[2] |
| Molecular Weight | 202.99 g/mol | PubChem[2] |
| IUPAC Name | 4-bromo-2-nitropyridine | PubChem[2] |
| SMILES | C1=CN=C(C=C1Br)[O-] | PubChem[2] |
| InChI | InChI=1S/C5H3BrN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H | PubChem[2] |
| XLogP3 | 1.4 | PubChem[2] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
Synthesis of 4-Bromo-2-nitropyridine
Route 1: From 2-Amino-4-bromopyridine
This approach is analogous to the synthesis of the related compound 2-nitro-5-bromopyridine from 2-amino-5-bromopyridine.[3][4] The core of this synthesis is the oxidation of the amino group to a nitro group.
Experimental Protocol: Oxidation of 2-Amino-4-bromopyridine
Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for safety and efficiency.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-bromopyridine in concentrated sulfuric acid, maintaining the temperature below 20°C.
-
Preparation of Oxidizing Agent: In a separate beaker, carefully prepare a solution of 30% hydrogen peroxide in concentrated sulfuric acid, keeping the temperature below 0°C.
-
Oxidation: Slowly add the peroxide solution to the 2-amino-4-bromopyridine solution, ensuring the reaction temperature is maintained at 50°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice. Carefully neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to a pH of 9.
-
Isolation: The product, 4-Bromo-2-nitropyridine, should precipitate out as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Route 2: From 2-Bromopyridine via N-Oxidation and Nitration
This route involves the N-oxidation of 2-bromopyridine followed by nitration, which typically directs the nitro group to the 4-position. The final step would be the deoxygenation of the N-oxide. A patent describes a one-step process for the preparation of 2-bromo-4-nitropyridine-N-oxide.[5]
Experimental Protocol: Synthesis via N-Oxide
Disclaimer: This is a proposed protocol based on related literature and requires optimization.
-
N-Oxidation and Nitration: In a suitable reactor, dissolve 2-bromopyridine in glacial acetic acid. Add acetic anhydride, hydrogen peroxide, sulfuric acid, and maleic anhydride. Heat the mixture to around 50°C and then to 80°C.[5] The reaction progress should be monitored by TLC.
-
Isolation of N-Oxide: After the reaction is complete, remove the solvent under reduced pressure to obtain the crude 2-bromo-4-nitropyridine-N-oxide. This intermediate can be purified by recrystallization.
-
Deoxygenation: The isolated N-oxide can then be deoxygenated to yield 4-Bromo-2-nitropyridine. A common reagent for this transformation is phosphorus trichloride (PCl₃).[6] The reaction is typically carried out in an inert solvent like chloroform or dichloromethane.
-
Work-up and Purification: After the deoxygenation is complete, the reaction mixture is carefully quenched with water and neutralized. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. The final product can be purified by column chromatography or recrystallization.
Chemical Reactivity and Synthetic Applications
The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the ring towards nucleophilic aromatic substitution (SNAr). The bromine atom at the 4-position is a good leaving group, making this position susceptible to attack by nucleophiles. Furthermore, the carbon-bromine bond provides a handle for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
4-Bromo-2-nitropyridine is an excellent substrate for SNAr reactions with a variety of nucleophiles, including amines, alkoxides, and thiolates. These reactions provide a straightforward route to a diverse range of 4-substituted-2-nitropyridines, which are valuable intermediates in drug discovery.
It is important to note that in reactions with amines, there is a possibility of nitro-group migration, as has been observed in the reaction of 3-bromo-4-nitropyridine.[7][8] Careful control of reaction conditions and thorough characterization of products are therefore essential.
Experimental Protocol: General Procedure for SNAr with an Amine
Disclaimer: This is a generalized protocol and specific conditions will vary depending on the amine used.
-
Reaction Setup: In a sealed tube or microwave vial, dissolve 4-Bromo-2-nitropyridine in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Reagents: Add the desired amine (typically 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2-3 equivalents).
-
Reaction: Heat the mixture to a temperature between 80-120°C. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water.
-
Isolation and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of 4-Bromo-2-nitropyridine allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyridine ring and a variety of aryl or vinyl groups. This is a powerful tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[9][10][11]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Disclaimer: This is a generalized protocol; the choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-2-nitropyridine, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Isolation and Purification: Extract the product with an organic solvent. Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Caption: General scheme of the Suzuki-Miyaura coupling reaction with 4-Bromo-2-nitropyridine.
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum of 4-Bromo-2-nitropyridine is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.6 | d | H-6 |
| ~8.2 | d | H-3 |
| ~7.8 | dd | H-5 |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon NMR spectrum is predicted to show five distinct signals for the five carbon atoms of the pyridine ring.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-2 |
| ~152 | C-6 |
| ~140 | C-4 |
| ~128 | C-3 |
| ~125 | C-5 |
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by the vibrational modes of the pyridine ring and the nitro group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1580-1550 | Strong | C=C/C=N stretching (pyridine ring) |
| ~1530 & ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |
| ~1100-1000 | Medium | C-Br stretch |
Predicted Mass Spectrum (EI)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| m/z | Interpretation |
| 202/204 | [M]⁺ |
| 172/174 | [M-NO]⁺ |
| 156/158 | [M-NO₂]⁺ |
| 127 | [M-Br]⁺ |
| 77 | [C₅H₃N]⁺ |
Safety and Handling
4-Bromo-2-nitropyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
4-Bromo-2-nitropyridine is a valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. Its strategic substitution pattern allows for facile diversification through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While detailed experimental procedures for its synthesis and specific reactions are not always readily available, this guide provides a solid foundation based on established chemical principles and data from related compounds. As with any chemical synthesis, careful planning, optimization, and thorough characterization are paramount for successful and safe execution.
References
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- CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ... - Google Patents.
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Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine | Request PDF - ResearchGate. Available at: [Link]
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reactivity of 4-nitropyridine-n-oxide - Sciencemadness.org. Available at: [Link]
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Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar. Available at: [Link]
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A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. Available at: [Link]
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4-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 23436857 - PubChem. Available at: [Link]
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Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. Available at: [Link]
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Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate. Available at: [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. Available at: [Link]
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Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. Available at: [Link]
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NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION Jia. Available at: [Link]
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4 - Supporting Information. Available at: [Link]
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Nitropyridines, Their Synthesis and Reactions - ResearchGate. Available at: [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available at: [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
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Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Available at: [Link]
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structure elucidation of 4-Bromo-2-nitropyridine
An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2-nitropyridine
Abstract
This technical guide provides a comprehensive walkthrough of the analytical methodologies employed in the definitive (C₅H₃BrN₂O₂). Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying scientific rationale for each step in the analytical workflow. We will detail the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section provides not only the interpretation of spectral data but also field-proven experimental protocols, ensuring a self-validating and reproducible scientific narrative.
Introduction: The Importance of Unambiguous Characterization
4-Bromo-2-nitropyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core, functionalized with both an electron-withdrawing nitro group and a synthetically versatile bromine atom, makes it a valuable precursor for creating more complex molecular architectures through reactions like nucleophilic aromatic substitution and cross-coupling.[1] Given its role as a foundational intermediate, the absolute confirmation of its isomeric structure—ensuring the substituents are at the 4- and 2-positions, respectively—is paramount for the integrity of subsequent research and development. An incorrect isomer, such as 2-Bromo-4-nitropyridine, could lead to vastly different biological activities and chemical properties.
This guide establishes a logical, evidence-based workflow to confirm the identity and purity of 4-Bromo-2-nitropyridine, demonstrating how orthogonal analytical techniques converge to provide an unambiguous structural assignment.
Figure 1: A generalized workflow for the systematic structure elucidation of a novel chemical entity, highlighting the logical progression from molecular weight determination to the final confirmation of atomic connectivity.
Mass Spectrometry: The First Pillar of Evidence
Mass spectrometry serves as the initial and most crucial test of a compound's identity by providing its molecular weight. For a halogenated compound, MS offers an additional layer of validation through the characteristic isotopic pattern of bromine.
Theoretical Basis & Expected Data
The molecular formula of 4-Bromo-2-nitropyridine is C₅H₃BrN₂O₂. Bromine has two major stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[2] Consequently, the mass spectrum should exhibit a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.
-
Expected Molecular Weight (using most common isotopes):
-
C₅: 5 * 12.011 = 60.055
-
H₃: 3 * 1.008 = 3.024
-
Br¹: 1 * 79.904 = 79.904
-
N₂: 2 * 14.007 = 28.014
-
O₂: 2 * 15.999 = 31.998
-
Total Average Mass ≈ 202.99 g/mol [3]
-
-
Expected Monoisotopic Mass:
-
[M]⁺ (with ⁷⁹Br): C₅H₃⁷⁹BrN₂O₂ = 201.93779 Da [3]
-
[M+2]⁺ (with ⁸¹Br): C₅H₃⁸¹BrN₂O₂ = 203.93574 Da
-
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
Instrumentation: Utilize a standard GC-MS or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.
-
Method Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV (standard)
-
Source Temperature: 230 °C
-
Mass Range: 50-300 m/z
-
-
Data Acquisition: Inject the sample and acquire the mass spectrum. The high energy of EI will cause fragmentation, which can also provide structural clues.
Data Interpretation & Validation
The resulting spectrum should be analyzed for two key features: the molecular ion cluster and plausible fragmentation patterns.
Table 1: Expected Mass Spectrometry Data for 4-Bromo-2-nitropyridine
| m/z Value | Ion Identity | Rationale & Significance |
|---|---|---|
| 202 / 204 | [C₅H₃BrN₂O₂]⁺ | Molecular Ion Cluster ([M]⁺, [M+2]⁺). Confirms the molecular formula and the presence of one bromine atom due to the ~1:1 intensity ratio.[2] |
| 156 / 158 | [M - NO₂]⁺ | Loss of the nitro group (46 Da), a common fragmentation pathway for nitroaromatic compounds. The bromine isotopic pattern remains. |
| 76 | [C₄H₂N]⁺ | Represents the pyridine ring after loss of Br and NO₂. A common fragment for substituted pyridines.[4] |
The observation of the molecular ion cluster at m/z 202/204 is the single most important piece of data from this experiment, confirming the elemental composition.
Infrared Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Theoretical Basis & Expected Data
For 4-Bromo-2-nitropyridine, we expect to see characteristic absorption bands for the nitro group, the aromatic pyridine ring, and the carbon-bromine bond.
-
Nitro Group (NO₂): Strong, distinct asymmetric and symmetric stretching vibrations.
-
Aromatic Ring (Pyridine): C=C and C=N stretching vibrations within the ring, and C-H stretching for the hydrogens attached to the ring.
-
Carbon-Bromine Bond (C-Br): A stretching vibration in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium). No further preparation is needed.
-
Instrumentation: A standard Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Method Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition: Obtain a background spectrum of the clean ATR crystal. Then, apply the sample, ensure good contact with the crystal using the pressure clamp, and collect the sample spectrum.
Data Interpretation & Validation
The acquired spectrum is analyzed for the presence of key absorption bands.
Table 2: Key Infrared Absorption Bands for 4-Bromo-2-nitropyridine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic C-H | Confirms the presence of hydrogens on the pyridine ring. |
| ~1600-1450 | C=C / C=N Stretch | Aromatic Ring | Indicates the presence of the pyridine core. |
| ~1530-1510 | N=O Asymmetric Stretch | Nitro (NO₂) Group | Primary evidence for the nitro substituent. |
| ~1350-1330 | N=O Symmetric Stretch | Nitro (NO₂) Group | Confirmatory evidence for the nitro substituent. |
| Below 800 | C-Br Stretch | Carbon-Bromine | Confirms the presence of the bromo substituent. |
The two strong, sharp peaks for the nitro group are highly characteristic and provide compelling evidence for this functionality.
Nuclear Magnetic Resonance Spectroscopy: The Definitive Map
While MS confirms the mass and IR confirms functional groups, NMR spectroscopy provides the definitive connectivity map of the molecule. It allows us to "see" the chemical environment of each proton and carbon atom, which is essential for distinguishing between positional isomers.
Theoretical Basis & Expected Spectra
The structure of 4-Bromo-2-nitropyridine has three distinct aromatic protons. Their chemical shifts and coupling patterns are highly predictable based on the electronic effects of the substituents.
-
¹H NMR: The nitro group is strongly electron-withdrawing, deshielding nearby protons (shifting them downfield). The bromine atom also has a deshielding effect, though less pronounced. The pyridine nitrogen is also strongly deshielding. We expect three signals in the aromatic region (typically δ 7.0-9.0 ppm). The splitting pattern (singlet, doublet, doublet of doublets) will reveal which protons are adjacent to each other.
-
¹³C NMR: We expect five distinct signals for the five carbon atoms in the pyridine ring. The carbons directly attached to the electronegative nitrogen, bromine, and nitro group will be significantly shifted downfield.[5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Method Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 8-16.
-
-
Method Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
-
Data Acquisition & Processing: Acquire the Free Induction Decay (FID) and perform a Fourier Transform, followed by phase and baseline correction.
Data Interpretation & Validation
Figure 2: Annotated structure of 4-Bromo-2-nitropyridine showing the distinct proton environments. Note: The actual image of the molecule is not generated by DOT but is represented here conceptually.
Table 3: Predicted ¹H and ¹³C NMR Data for 4-Bromo-2-nitropyridine
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
|---|---|---|---|---|
| ¹H | H-3 | ~8.5 | Doublet (d) | Adjacent to the strongly electron-withdrawing NO₂ group. |
| ¹H | H-5 | ~7.8 | Doublet of Doublets (dd) | Coupled to both H-3 and H-6. |
| ¹H | H-6 | ~8.7 | Doublet (d) | Adjacent to the pyridine nitrogen. |
| ¹³C | C-2 | ~158 | Singlet | Attached to the electron-withdrawing NO₂ group. |
| ¹³C | C-3 | ~122 | Singlet | Aromatic CH. |
| ¹³C | C-4 | ~130 | Singlet | Attached to the bromine atom. |
| ¹³C | C-5 | ~128 | Singlet | Aromatic CH. |
| ¹³C | C-6 | ~152 | Singlet | Adjacent to the pyridine nitrogen. |
The specific splitting pattern observed in the ¹H NMR spectrum is the ultimate confirmation. A doublet, a doublet of doublets, and another doublet is a unique signature for this 2,4-disubstituted pyridine arrangement. Any other isomeric arrangement would produce a different set of multiplicities and coupling constants. For instance, 2-Bromo-5-nitropyridine would also show three proton signals, but their coupling constants and chemical shifts would differ significantly.
Conclusion: A Triad of Corroborating Evidence
The is achieved not by a single measurement but by the logical synthesis of data from three orthogonal analytical techniques.
-
Mass Spectrometry confirmed the correct molecular weight (202.99 g/mol ) and the presence of a single bromine atom via the characteristic M/M+2 isotopic pattern.
-
Infrared Spectroscopy provided unambiguous evidence for the key functional groups: the aromatic pyridine ring and, most critically, the nitro group.
-
NMR Spectroscopy delivered the final, definitive proof of the substitution pattern. The chemical shifts and coupling patterns of the three non-equivalent aromatic protons in the ¹H NMR spectrum are uniquely consistent with the 4-Bromo-2-nitro arrangement.
This systematic, multi-faceted approach ensures the highest degree of confidence in the compound's structure, a non-negotiable requirement for its use in pharmaceutical and materials science research.
References
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Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. (2015). YouTube. Retrieved from [Link]
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Zibaseresht, R. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 277-287. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-4-nitropyridine. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-2-nitropyridine. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (2023). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. ACS Omega. Retrieved from [Link]
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ResearchGate. (2023). (PDF) First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports. Retrieved from [Link]
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Der Pharma Chemica. (2023). A Short Note on Analytical Methods for Estimation of Azelnidipine and Chlorthalidone. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4'-Bromo-2'-nitroacetanilide. NIST Chemistry WebBook. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO₂, SO₂, BCl₃ and PdII complexes. Dalton Transactions. Retrieved from [Link]
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ResearchGate. (2018). 1H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. Retrieved from [Link]
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PubMed. (2011). Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Bromo-2-nitropyridine. PubChem Compound Database. Retrieved from [Link]
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Chegg.com. (2018). Solved Br NO2 0 (ppm) H NMR spectrum of. Retrieved from [Link]
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The Solubility Profile of 4-Bromo-2-nitropyridine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility of 4-Bromo-2-nitropyridine, a key building block in medicinal chemistry and organic synthesis. In the absence of extensive public data, this guide establishes a predicted solubility profile based on first principles and data from structurally analogous compounds. It further outlines a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility in various organic solvents. This document is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize 4-Bromo-2-nitropyridine in their research and development endeavors.
Introduction: The Significance of 4-Bromo-2-nitropyridine
4-Bromo-2-nitropyridine is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing nitro group and the halogen substituent on the pyridine ring, make it a versatile intermediate for the synthesis of more complex molecules. Understanding its solubility is a critical first step in reaction design, purification strategy, and formulation development. A thorough knowledge of its behavior in different solvent systems is paramount for efficient process development and for ensuring the reproducibility of synthetic protocols.
This guide will delve into the theoretical underpinnings of 4-Bromo-2-nitropyridine's solubility, provide a predicted solubility profile in a range of common organic solvents, and offer a detailed, step-by-step experimental procedure for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a solid compound in a solvent is fundamentally governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible.[1] For 4-Bromo-2-nitropyridine, its solubility is influenced by the polarity of the pyridine ring, the strong dipole moment of the nitro group, and the polarizability of the bromine atom.
Key Physicochemical Properties:
-
Molecular Formula: C₅H₃BrN₂O₂[2]
-
Molecular Weight: 202.99 g/mol [2]
-
Appearance: Expected to be a crystalline solid, similar to its isomer 5-bromo-2-nitropyridine which is a light yellow crystalline powder.[3]
-
Computed XLogP3: 1.4[2]
The positive XLogP3 value suggests a degree of lipophilicity, indicating that it will likely be more soluble in organic solvents than in water.
Predicted Solubility in Organic Solvents
Table 1: Predicted Qualitative Solubility of 4-Bromo-2-nitropyridine in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene | Soluble | The aromatic nature of toluene can interact favorably with the pyridine ring of the solute. Analogues like 1-bromo-2-nitrobenzene are soluble in toluene.[4] |
| Benzene | Soluble | Similar to toluene, the pi-stacking interactions between benzene and the pyridine ring should promote solubility. 1-bromo-2-nitrobenzene is soluble in benzene.[4] | |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds. Its polarity is suitable for interacting with the polar groups of the solute. |
| Chloroform | Soluble | Chloroform's ability to act as a hydrogen bond donor can further enhance its interaction with the nitro group and pyridine nitrogen.[4] | |
| Ethers | Diethyl Ether | Soluble | The ether oxygen can act as a hydrogen bond acceptor, interacting with any potential hydrogen bond donors on the solute. 4-Nitrochlorobenzene is soluble in ether.[5] |
| Tetrahydrofuran (THF) | Soluble | THF is a more polar ether than diethyl ether and is expected to be a good solvent. | |
| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that can effectively solvate the polar nitro group. Both 1-bromo-2-nitrobenzene and 4-nitrochlorobenzene are soluble in acetone.[4][5] |
| Alcohols | Methanol | Moderately Soluble | Methanol is a polar, protic solvent. While it can hydrogen bond with the nitro group, the non-polar pyridine ring may limit high solubility. |
| Ethanol | Sparingly to Moderately Soluble | Similar to methanol, but its slightly lower polarity might lead to slightly lower solubility. 4-Nitrochlorobenzene is sparingly soluble in cold ethanol but soluble in hot ethanol.[6] | |
| Polar Aprotic | Acetonitrile | Moderately Soluble | Acetonitrile is a polar aprotic solvent that should be capable of dissolving 4-Bromo-2-nitropyridine. |
| Dimethylformamide (DMF) | Very Soluble | DMF is a highly polar aprotic solvent and is expected to be an excellent solvent for this compound. | |
| Non-Polar Aliphatic | Hexane | Insoluble | The significant difference in polarity between the highly polar solute and non-polar hexane will likely result in very poor solubility. |
| Aqueous | Water | Insoluble | The hydrophobic pyridine ring and the bromo substituent will likely dominate over the polar nitro group, leading to very low water solubility.[6] |
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain precise and reliable solubility data, an empirical approach is necessary. The following protocol describes the equilibrium solubility method, a robust and widely accepted technique. The causality behind each step is explained to ensure a deep understanding of the process.
Materials and Equipment
-
4-Bromo-2-nitropyridine (ensure purity is characterized, e.g., by NMR or LC-MS)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatically controlled shaker or incubator
-
Calibrated thermometer
-
Vials with screw caps and PTFE septa
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Step 1.1: Add an excess amount of 4-Bromo-2-nitropyridine to a series of vials. The excess is crucial to ensure that the solution reaches saturation.
-
Step 1.2: To each vial, add a known volume (e.g., 5.0 mL) of a different organic solvent.
-
Step 1.3: Tightly cap the vials to prevent solvent evaporation, which would alter the concentration.
-
Step 1.4: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitation is essential to facilitate the dissolution process and reach equilibrium faster.
-
Step 1.5: Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours). A preliminary kinetic study can be performed to determine the exact time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Step 2.1: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. This step is critical to avoid clogging the filter in the next step.
-
Step 2.2: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Step 2.3: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. Filtration is a critical step to remove any undissolved solid particles, ensuring that the measured concentration corresponds to the dissolved solute.
-
Step 2.4: Accurately weigh the filtered solution.
-
-
Gravimetric Analysis (for a subset of solvents):
-
Step 3.1: Place the vials with the filtered solution in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Step 3.2: Evaporate the solvent to dryness.
-
Step 3.3: Once a constant weight is achieved, re-weigh the vial containing the dried solute.
-
Step 3.4: Calculate the solubility in g/100 g of solvent.
-
-
Chromatographic or Spectroscopic Analysis (for higher accuracy and throughput):
-
Step 4.1: Prepare a series of standard solutions of 4-Bromo-2-nitropyridine of known concentrations in the solvent of interest.
-
Step 4.2: Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry. The linearity of the calibration curve (R² > 0.99) validates the analytical method.
-
Step 4.3: Accurately dilute a known volume of the filtered saturated solution with the same solvent.
-
Step 4.4: Analyze the diluted sample using the calibrated analytical method.
-
Step 4.5: Calculate the concentration of 4-Bromo-2-nitropyridine in the saturated solution based on the calibration curve and the dilution factor.
-
Safety and Handling
4-Bromo-2-nitropyridine is classified as an irritant and is harmful if swallowed.[2] It may cause skin, eye, and respiratory irritation.[2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4-Bromo-2-nitropyridine.
Caption: A flowchart outlining the key stages of the experimental protocol for determining the solubility of 4-Bromo-2-nitropyridine.
Conclusion
While direct quantitative solubility data for 4-Bromo-2-nitropyridine remains to be extensively published, a robust understanding of its likely behavior can be established through the analysis of analogous compounds and the application of fundamental solubility principles. This guide provides a reliable predicted solubility profile to aid in initial experimental design. Furthermore, the detailed, self-validating experimental protocol presented herein offers a clear and scientifically sound methodology for researchers to determine the precise solubility of 4-Bromo-2-nitropyridine in a variety of organic solvents. Adherence to this protocol will ensure the generation of high-quality, reproducible data, thereby facilitating the effective application of this important chemical intermediate in research and development.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23436857, 4-Bromo-2-nitropyridine. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Bromo-2-nitrobenzene. Retrieved from [Link]
-
Wikipedia contributors. (2024, November 11). 4-Nitrochlorobenzene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
ChemBK. (n.d.). 4-Nitrochlorobenzene. Retrieved from [Link]
Sources
- 1. Khan Academy [khanacademy.org]
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- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
4-Bromo-2-nitropyridine molecular weight and formula
An In-Depth Technical Guide to 4-Bromo-2-nitropyridine: Synthesis, Applications, and Core Chemical Properties
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-nitropyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The document delineates its fundamental chemical and physical properties, offers detailed protocols for its synthesis, explores its critical applications as a pharmaceutical intermediate, and outlines essential safety and handling procedures. The insights herein are grounded in established scientific literature and safety data to ensure technical accuracy and practical utility in a laboratory setting.
Core Chemical Identity and Physicochemical Properties
4-Bromo-2-nitropyridine is a substituted pyridine derivative that serves as a versatile synthon in organic chemistry. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the strategically positioned bromine atom, make it a valuable precursor for creating more complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).[1]
Chemical Identifiers
The fundamental identifiers for 4-Bromo-2-nitropyridine are summarized below, providing a clear reference for procurement and regulatory documentation.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-bromo-2-nitropyridine | [2] |
| CAS Number | 909712-10-3 | [2][3] |
| Molecular Formula | C₅H₃BrN₂O₂ | [2][3][4] |
| Molecular Weight | 202.99 g/mol | [2][4] |
| InChIKey | MCVCQPYYTSNQSG-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CN=C(C=C1Br)[O-] | [2] |
Physicochemical Characteristics
The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Source(s) |
| Appearance | Solid, typically a light yellow crystalline powder. | [3][5][6] |
| Purity | Commercially available with purity of 95-97% or higher. | [3][4] |
| Solubility | LogP of 1.4, indicating moderate lipophilicity. | [2] |
| Stability | Stable under recommended storage conditions. | [5] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [6][7] |
Molecular Structure
The structural arrangement of the bromine atom and the nitro group on the pyridine ring dictates the compound's reactivity.
Caption: 2D structure of 4-Bromo-2-nitropyridine.
Synthesis Protocol and Mechanistic Insights
The synthesis of 4-Bromo-2-nitropyridine can be achieved through various routes. A common and reliable method involves the oxidation of an amino-substituted precursor. This self-validating protocol ensures a high-yield synthesis with clear endpoints.
Oxidation of 2-Amino-5-bromopyridine
This protocol details a widely cited method for preparing the title compound.[8] The choice of reagents is critical: concentrated sulfuric acid serves as both a solvent and a catalyst, while hydrogen peroxide is the oxidizing agent. The reaction proceeds via the conversion of the amino group to a nitro group.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 2.34g of 2-amino-5-bromopyridine to a 10% hydrogen peroxide solution in concentrated H₂SO₄ at 0°C (ice bath).
-
Reaction Execution: Stir the mixture vigorously. The low temperature is crucial to control the exothermic nature of the reaction and prevent unwanted side reactions.
-
Warming and Stirring: After the initial addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 5 hours to ensure the reaction goes to completion.
-
Work-up and Isolation: Pour the reaction mixture carefully onto crushed ice. The product will precipitate out of the aqueous solution due to its lower solubility.
-
Purification: Collect the precipitate by vacuum filtration. The resulting solid is 5-Bromo-2-nitropyridine (an isomer, this source refers to the synthesis of the 5-bromo isomer, but the principle is a common method for nitration of aminopyridines). For 4-Bromo-2-nitropyridine, an analogous procedure starting from 4-bromo-2-aminopyridine would be employed.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of 4-Bromo-2-nitropyridine.
Applications in Drug Discovery and Chemical Synthesis
4-Bromo-2-nitropyridine is a valuable intermediate primarily due to the orthogonal reactivity of its functional groups. The nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAᵣ), while the bromine atom can participate in various cross-coupling reactions.
Role as a Pharmaceutical Building Block
This compound is a key starting material in the synthesis of numerous APIs.[1] Its structure is a common feature in molecules designed to target complex diseases.[1] For instance, related bromo-nitropyridine isomers are crucial in synthesizing intermediates for the anticancer drug Pazopanib.[8] The general principle involves displacing the bromine or another leaving group with a nucleophile, followed by reduction of the nitro group to an amine, which can then be further functionalized.
Logical Flow in API Synthesis
The diagram below illustrates the strategic role of 4-Bromo-2-nitropyridine as a versatile intermediate in a typical multi-step API synthesis.
Caption: Role of 4-Bromo-2-nitropyridine in API synthesis.
Safety, Handling, and Hazard Information
Proper handling of 4-Bromo-2-nitropyridine is essential to ensure laboratory safety. The compound is classified with several hazards that require appropriate personal protective equipment (PPE) and engineering controls.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following warnings for this compound.[2]
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) |
Recommended Handling and Storage Protocols
Adherence to these guidelines minimizes exposure and maintains the integrity of the chemical.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.[5][7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Skin Protection: Handle with impervious gloves (inspect prior to use). Wear a lab coat or other protective clothing.[5][9]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.[5]
-
-
Safe Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid the formation of dust and aerosols.[9][10] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.[5][7]
First-Aid Measures
In case of accidental exposure, follow these procedures immediately.[6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][10]
Computed Spectroscopic Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 202.94507 | 129.7 |
| [M+Na]⁺ | 224.92701 | 141.7 |
| [M-H]⁻ | 200.93051 | 135.4 |
| [M+K]⁺ | 240.90095 | 128.0 |
Conclusion
4-Bromo-2-nitropyridine is a high-value chemical intermediate with significant applications in modern organic synthesis and pharmaceutical development. Its well-defined reactivity, governed by the bromo and nitro substituents, allows for predictable and versatile chemical transformations. Understanding its core properties, synthesis, and safety protocols, as outlined in this guide, is paramount for any researcher or scientist intending to utilize this compound to its full potential in creating novel and complex molecules.
References
-
NIST. 4'-Bromo-2'-nitroacetanilide. [Link]
-
PubChem. 4-Bromo-2-nitropyridine. [Link]
-
Cheméo. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. [Link]
-
PubChemLite. 4-bromo-2-nitropyridine (C5H3BrN2O2). [Link]
-
PubChem. 2-Bromo-4-nitropyridine. [Link]
-
FAQ. How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates?. [Link]
-
Autech. Exploring the Synthesis Potential of 2-Bromo-4-nitropyridine. [Link]
-
Wikipedia. Gepotidacin. [Link]
- Google Patents. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
-
MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]
-
Autech. The Role of Pyridine Derivatives in Anticancer Research. [Link]
-
Loba Chemie. 5-BROMO-2-NITROPYRIDINE Extra Pure MSDS. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 23436857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-nitropyridine | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
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- 6. lobachemie.com [lobachemie.com]
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- 10. echemi.com [echemi.com]
- 11. PubChemLite - 4-bromo-2-nitropyridine (C5H3BrN2O2) [pubchemlite.lcsb.uni.lu]
Technical Guide: Exploiting the Electrophilicity of 4-Bromo-2-nitropyridine in Drug Discovery
Topic: Electrophilicity of the Pyridine Ring in 4-Bromo-2-nitropyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
4-Bromo-2-nitropyridine (CAS: 909712-10-3) represents a "privileged scaffold" in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., impurities in Palbociclib synthesis) and heterobiaryl systems. Its utility stems from the unique electronic push-pull dynamics created by the pyridine nitrogen, the electron-withdrawing nitro group, and the halogen handle.
This guide provides a mechanistic deconstruction of the ring’s electrophilicity, establishing a hierarchy of reactivity that allows chemists to selectively manipulate the C4 and C2 positions. We present validated protocols for Nucleophilic Aromatic Substitution (
Electronic Architecture & Reactivity Landscape
To master the chemistry of 4-bromo-2-nitropyridine, one must understand the superposition of electronic effects that activate the ring.
The "Double Activation" of C4
The C4 position is the thermodynamic and kinetic hotspot for nucleophilic attack. This regioselectivity is governed by two converging factors:
-
The Pyridine Nitrogen (N1): Located para to the C4-bromide, the ring nitrogen exerts a strong
(mesomeric) and (inductive) effect. Upon nucleophilic attack at C4, the negative charge of the Meisenheimer complex is delocalized onto the electronegative N1, significantly lowering the activation energy. -
The 2-Nitro Group: The nitro group at C2 exerts a strong
effect on the adjacent carbons and a effect on the ring system. While usually meta to the site of attack (C4), its inductive withdrawal creates a profound electron deficiency across the entire -system, making the ring hypersensitive to nucleophiles.
Reactivity Hierarchy
The electrophilic susceptibility follows this order:
-
C4 (Displacement of Br): Primary Site. Highly activated for
by the para-N and ortho-like inductive influence of the nitro group. -
C2 (Displacement of
): Secondary Site. Possible with hard nucleophiles (e.g., alkoxides), but generally disfavored relative to C4 due to the superior leaving group ability of Bromide in this specific electronic environment and the stability of the C4-intermediate. -
C6 (Chichibabin-type addition): Tertiary Site. Susceptible to very strong nucleophiles (e.g., amide anions) but rarely observed under standard synthetic conditions.
Visualization of Electronic Stabilization
The following diagram illustrates the resonance stabilization of the Meisenheimer intermediate during C4 attack, confirming why this pathway is dominant.
Figure 1: Mechanism of
Primary Transformation: Nucleophilic Aromatic Substitution ( )
The displacement of the C4-bromide by amines, thiols, or alkoxides is the most reliable reaction for this scaffold.
Regioselectivity Control
Despite the presence of the nitro group (a potential leaving group), the reaction is exclusively C4-selective under standard conditions.
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO, NMP) accelerate the reaction by solvating the cationic counterion of the nucleophile or stabilizing the polar transition state.
-
Temperature: Mild heating (40–80 °C) is usually sufficient. Excessive heat (>120 °C) may trigger denitration or decomposition.
Experimental Protocol: C4-Amination
Objective: Synthesis of 4-amino-2-nitropyridine derivatives.
Materials:
-
4-Bromo-2-nitropyridine (1.0 equiv)[1]
-
Primary/Secondary Amine (1.1 – 1.5 equiv)
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with 4-Bromo-2-nitropyridine (1.0 mmol) and
(2.0 mmol). -
Solvation: Add anhydrous MeCN (5 mL). Stir to create a suspension.
-
Addition: Add the amine (1.2 mmol) dropwise at room temperature.
-
Note: If the amine is a salt (e.g., HCl salt), increase base equivalents to 3.0.
-
-
Reaction: Heat the mixture to 60 °C. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of starting bromide (typically 2–4 hours).
-
-
Workup:
-
Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Data Summary: Nucleophile Scope
| Nucleophile Type | Conditions | Yield | Selectivity |
|---|
| Primary Amines |
Secondary Transformation: Palladium-Catalyzed Couplings
The C4-Bromine bond is also an excellent handle for Suzuki-Miyaura cross-couplings. The electron-deficient nature of the ring facilitates the Oxidative Addition step of the catalytic cycle.
Chemoselectivity (Nitro Tolerance)
Contrary to older literature suggesting nitro-poisoning of Pd-catalysts, modern phosphine ligands allow for efficient coupling in the presence of
Experimental Protocol: Suzuki Coupling
Objective: Synthesis of 2-nitro-4-arylpyridines.
Materials:
-
4-Bromo-2-nitropyridine (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 equiv)[2]
-
Catalyst:
(5 mol%) or (5 mol%) -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane
Step-by-Step Methodology:
-
Degassing: In a microwave vial or round-bottom flask, combine the bromide, boronic acid, and solvent. Sparge with Argon/Nitrogen for 10 minutes.
-
Critical Step: Oxygen removal is vital to prevent homocoupling or catalyst oxidation.
-
-
Catalyst Addition: Add the Pd-catalyst and the aqueous base under positive inert gas pressure.
-
Reaction: Seal and heat to 90 °C (oil bath) or 100 °C (Microwave, 30 min).
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.
-
Purification: Silica gel chromatography.
Strategic Workflow: From Scaffold to Lead
The following decision tree outlines the logical flow for utilizing this scaffold in drug synthesis, highlighting the orthogonality of the functional groups.
Figure 2: Strategic workflow for functionalizing 4-Bromo-2-nitropyridine.
Safety & Handling (E-E-A-T)
-
Hazard Classification: 4-Bromo-2-nitropyridine is an irritant (H315, H319, H335).[1][3] It is harmful if swallowed.[1]
-
Sensitizer Warning: Like many halopyridines, it may act as a skin sensitizer. Double-gloving (Nitrile) is recommended.
-
Energetics: While stable at room temperature, nitro-compounds carry a risk of decomposition at high temperatures. Do not distill residues containing this compound to dryness without a safety blast shield.
References
-
PubChem. (2025).[1] 4-Bromo-2-nitropyridine Compound Summary. National Library of Medicine. [Link]
-
Vertex Pharmaceuticals. (2010). Regioselective Control of SNAr Amination. (Contextual reference on pyrimidine/pyridine regioselectivity). [Link]
-
Organic Chemistry Portal. (2024).[4] Suzuki Coupling: Mechanism and Protocols. [Link]
-
Li, J. J. (2014).[5] Name Reactions in Heterocyclic Chemistry. Wiley. (General reference for Pyridine reactivity and Chichibabin/SNAr mechanisms).
Sources
- 1. 4-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 23436857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
Methodological & Application
Application Note: Strategic Functionalization of 4-Bromo-2-nitropyridine
This Application Note and Protocol Guide details the strategic use of 4-Bromo-2-nitropyridine as a versatile scaffold in medicinal chemistry. This guide is designed for researchers requiring high-fidelity protocols for divergent synthesis.
Introduction & Reactivity Profile
4-Bromo-2-nitropyridine is a "privileged scaffold" in drug discovery, offering two distinct electrophilic sites with orthogonal reactivity. Its utility stems from the electronic interplay between the pyridine nitrogen, the nitro group, and the bromine atom.
-
C4-Position (Bromine): This is the primary electrophilic site. It is highly activated for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Cross-Couplings due to the para-relationship with the pyridine nitrogen and the electron-withdrawing nature of the ortho-nitro group (via inductive effects).
-
C2-Position (Nitro): The nitro group serves two roles. First, it activates the C4-position. Second, it acts as a latent amine. Following C4-functionalization, the nitro group can be chemoselectively reduced to an amine (2-amino), unlocking a new vector for elaboration (e.g., amide coupling, sulfonylation, or Sandmeyer reactions).
Reactivity Hierarchy (Chemo- & Regioselectivity)
-
SNAr @ C4: Occurs under mild conditions with amines, alkoxides, and thiols. The C4-Br is displaced significantly faster than the C2-NO2 group due to the stabilization of the Meisenheimer intermediate by the ring nitrogen.
-
Pd-Coupling @ C4: The C-Br bond is a standard handle for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
-
Nitro Reduction: Can be performed before or after C4-functionalization, though "C4-first" is generally preferred to avoid catalyst poisoning by the free amine or competing nucleophilicity.
Divergent Synthesis Workflow (Visualized)
The following diagram illustrates the divergent pathways available from the parent scaffold.
Experimental Protocols
Protocol A: SNAr Displacement with Secondary Amines
Objective: Synthesis of 4-morpholino-2-nitropyridine. Mechanism: Addition-Elimination (SNAr) activated by the electron-deficient pyridine ring.
Materials:
-
4-Bromo-2-nitropyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K2CO3) (2.0 equiv)
-
Solvent: DMF (Dimethylformamide) or DMSO[1]
-
Workup: Ethyl Acetate (EtOAc), Brine, Water
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-nitropyridine (1.0 mmol) in DMF (3.0 mL).
-
Base Addition: Add K2CO3 (2.0 mmol) to the solution. The suspension may turn slightly yellow.
-
Nucleophile Addition: Add Morpholine (1.2 mmol) dropwise at room temperature.
-
Reaction: Stir the mixture at 60°C for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (Rf ~0.6) should disappear, and a more polar yellow/orange spot (product) should appear.
-
-
Workup:
-
Pour the mixture into ice-cold water (15 mL). The product often precipitates as a yellow solid.
-
If solid forms: Filter, wash with water, and dry under vacuum.[5][6]
-
If oil forms: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine (2 x 10 mL) to remove DMF. Dry over Na2SO4, filter, and concentrate.
-
Purification: Usually not required if precipitated. If necessary, purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
Data Summary:
| Parameter | Condition | Note |
|---|---|---|
| Stoichiometry | 1.0 : 1.2 : 2.0 (SM:Amine:Base) | Excess amine ensures conversion.[7] |
| Temperature | 60°C | Higher temps (>100°C) may degrade the nitro group. |
| Yield | 85–95% | High efficiency due to strong activation. |
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 4-phenyl-2-nitropyridine. Mechanism: Pd(0)-catalyzed cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination).
Materials:
-
4-Bromo-2-nitropyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Degassing: Sparge 1,4-dioxane and 2.0 M Na2CO3 with nitrogen or argon for 15 minutes prior to use. Oxygen is the enemy of this reaction.
-
Assembly: In a reaction vial or Schlenk tube, combine:
-
4-Bromo-2-nitropyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh3)4 (58 mg, 0.05 mmol)
-
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and 2.0 M Na2CO3 (1.5 mL).
-
Reaction: Seal the vessel under inert atmosphere (N2/Ar). Heat to 90°C for 4–12 hours.
-
Visual Cue: The solution typically turns from yellow to dark brown/black (active Pd species).
-
-
Workup:
-
Purification: Flash chromatography (SiO2, Hexane/EtOAc 80:20).
Critical Note on Catalyst: If Pd(PPh3)4 is inactive (black metal visible initially), use Pd(dppf)Cl2 or Pd2(dba)3/SPhos for challenging substrates.
Protocol C: Chemoselective Nitro Reduction
Objective: Conversion of 4-substituted-2-nitropyridine to 2-amino-4-substituted-pyridine. Method: Iron-mediated reduction (Bechamp conditions). Avoids debromination if Br is still present.
Materials:
-
Nitro-pyridine substrate (1.0 equiv)[5]
-
Iron powder (Fe) (5.0 equiv, fine powder)
-
Ammonium Chloride (NH4Cl) (5.0 equiv)
-
Solvent: Ethanol/Water (3:1)
Step-by-Step Procedure:
-
Setup: Dissolve the nitro substrate (1.0 mmol) in Ethanol (6 mL) and Water (2 mL).
-
Addition: Add NH4Cl (5.0 mmol) and Iron powder (5.0 mmol).
-
Reaction: Heat to reflux (80°C) with vigorous stirring.
-
Time: 1–3 hours.[8]
-
Monitoring: TLC will show a significant polarity shift (Amine is much more polar/slower moving and often stains blue/purple with Ninhydrin).
-
-
Workup:
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in SNAr | Competitive hydrolysis (OH displaces Br) | Ensure solvents (DMF/DMSO) are dry. Use anhydrous base (Cs2CO3) and molecular sieves. |
| Debromination | Occurs during Nitro reduction (if using H2/Pd) | Switch to Fe/NH4Cl or SnCl2 reduction methods. Avoid catalytic hydrogenation if the Br atom must be retained. |
| Pd Catalyst Death | Nitro group coordination or oxidation | Increase catalyst loading to 10 mol%. Ensure rigorous degassing. Try Pd(dppf)Cl2 which is more robust. |
| Regioselectivity | Attack at C2 (Nitro displacement) | Rare for this substrate. Lower temperature (RT to 40°C) favors C4-Br displacement (kinetic control). |
References
-
BenchChem. Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. (2025).[2][6][9] Link
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism & Examples.Link
-
ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine). (Note: Discusses regioselectivity principles relevant to the scaffold). Link
-
National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.Link
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. (Demonstrates Pd-coupling on electron-deficient heterocycles). Link
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes & Protocols: 4-Bromo-2-nitropyridine as a Key Intermediate in Medicinal Chemistry
Introduction: The Strategic Importance of the Pyridine Scaffold
In the landscape of medicinal chemistry, heterocyclic compounds are paramount, with the pyridine ring being a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active molecules.[1][2] Pyridine and its derivatives are foundational building blocks in the synthesis of agents for a wide spectrum of diseases.[3][4] Among the vast library of functionalized pyridines, 4-bromo-2-nitropyridine emerges as a particularly strategic intermediate. Its unique electronic architecture, featuring a potent electron-withdrawing group (nitro) and a well-positioned leaving group (bromo), makes it an exceptionally versatile precursor for constructing complex molecular targets.
This guide provides an in-depth analysis of 4-bromo-2-nitropyridine, detailing its chemical properties, reactivity, and application in synthetic workflows. We will explore the causality behind its utility, provide detailed, field-proven protocols for its application, and outline subsequent transformations that underscore its value in drug discovery programs.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is the bedrock of safe and effective experimentation. 4-Bromo-2-nitropyridine is an irritant and should be handled with appropriate personal protective equipment (PPE).[5]
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-nitropyridine | PubChem[5] |
| Molecular Formula | C₅H₃BrN₂O₂ | PubChem[5] |
| Molecular Weight | 202.99 g/mol | PubChem[5] |
| CAS Number | 909712-10-3 | PubChem[5] |
| Appearance | Typically an off-white to yellow powder | General Knowledge |
| Topological Polar Surface Area | 58.7 Ų | PubChem[5] |
| XLogP3 | 1.4 | PubChem[5] |
GHS Hazard Statement Summary:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Handling Protocol: Always handle 4-bromo-2-nitropyridine in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.[5][6]
The Chemistry of Reactivity: An Electronically Primed Scaffold
The synthetic utility of 4-bromo-2-nitropyridine is fundamentally rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is naturally electron-deficient compared to benzene, but the presence of the strongly electron-withdrawing nitro group at the C2 position drastically lowers the electron density of the aromatic system. This effect is most pronounced at the ortho (C3) and para (C4, C6) positions.
This electronic depletion makes the ring highly susceptible to attack by nucleophiles. With a good leaving group like bromine located at the C4 (para) position, the molecule is perfectly primed for an SNAr reaction. The attack of a nucleophile at C4 creates a negatively charged intermediate (a Meisenheimer complex), which is resonance-stabilized by the nitro group. This stabilization of the intermediate is the critical factor that lowers the activation energy and drives the reaction forward.[7][8]
Caption: Electronic activation of 4-bromo-2-nitropyridine for SNAr.
Application Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general method for the displacement of the C4 bromine with a primary or secondary amine nucleophile. This reaction is a cornerstone of its application, serving to introduce a key nitrogen-containing moiety into the pyridine scaffold.
Rationale for Experimental Choices:
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is used to dissolve the polar starting materials and facilitate the formation of the charged Meisenheimer complex.
-
Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃), is required to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction is often heated to provide sufficient energy to overcome the activation barrier. The exact temperature depends on the nucleophilicity of the amine and must be optimized.
Reagents & Equipment:
| Reagent/Equipment | Purpose |
| 4-Bromo-2-nitropyridine | Electrophile |
| Amine Nucleophile (R¹R²NH) | Nucleophile |
| Diisopropylethylamine (DIPEA) | Non-nucleophilic base |
| Anhydrous Dimethylformamide (DMF) | Polar aprotic solvent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer & stir bar | Agitation |
| Condenser & Inert gas line (N₂/Ar) | Control atmosphere, prevent side reactions |
| Heating mantle/oil bath | Temperature control |
| TLC plates (Silica gel) | Reaction monitoring |
| Rotary evaporator | Solvent removal |
| Ethyl acetate, Brine | Extraction solvents |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent |
| Column chromatography setup | Purification |
Step-by-Step Protocol:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-2-nitropyridine (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent). Stir until fully dissolved.
-
Addition of Reagents: Add the amine nucleophile (1.1 eq) followed by DIPEA (1.5 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary and should be determined by monitoring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The reaction is complete when the starting material spot is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexanes to yield the pure substituted product.
Caption: A typical experimental workflow for SNAr reactions.
Downstream Synthetic Utility: The Path to Complexity
The true power of 4-bromo-2-nitropyridine as an intermediate lies not just in the initial SNAr reaction, but in the subsequent transformations that the product can undergo. The nitro group, having served its purpose as a potent activating group, can be readily converted into other functional groups.
The most common and valuable transformation is the reduction of the nitro group to an amine . This is typically achieved using standard conditions such as:
-
Catalytic hydrogenation (H₂, Pd/C)
-
Metal-acid reduction (Fe/HCl, SnCl₂/HCl)
The resulting amino group opens up a world of synthetic possibilities. It can be acylated, alkylated, diazotized, or used as a nucleophile in further coupling reactions, allowing for the rapid elaboration of the molecular scaffold. This two-step sequence (SNAr followed by nitro reduction) is a powerful and frequently used strategy in the synthesis of complex pharmaceutical targets.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 4-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 23436857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 4-Bromo-2-nitropyridine: A Versatile Building Block in Agrochemical Synthesis
Introduction: The Strategic Importance of the Pyridine Nucleus in Modern Agrochemicals
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, featuring prominently in a wide array of herbicides, fungicides, and insecticides.[1][2] Its prevalence stems from the unique electronic properties conferred by the nitrogen heteroatom, which allows for a diverse range of chemical modifications and finely tuned biological activities. Within the extensive family of pyridine-based building blocks, 4-bromo-2-nitropyridine has emerged as a particularly valuable intermediate for the synthesis of novel crop protection agents.[3]
This technical guide provides an in-depth exploration of 4-bromo-2-nitropyridine as a strategic building block for agrochemical research and development. We will delve into the chemical reactivity of this molecule, providing detailed, field-proven protocols for its application in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of 4-bromo-2-nitropyridine in their agrochemical discovery programs.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrN₂O₂ | |
| Molecular Weight | 202.99 g/mol | |
| Appearance | Off-white to yellow solid | [Commercial Supplier Data] |
| Melting Point | 85-89 °C | [Commercial Supplier Data] |
Safety and Handling: 4-Bromo-2-nitropyridine is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[5][6]
The Chemical Reactivity of 4-Bromo-2-nitropyridine: A Tale of Two Activating Groups
The synthetic utility of 4-bromo-2-nitropyridine is rooted in the interplay between the bromo and nitro substituents on the pyridine ring. The strongly electron-withdrawing nitro group at the 2-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[7][8] This activation is most pronounced at the positions ortho and para to the nitro group (the 3- and 5-positions, and importantly, the 4-position where the bromine is located). The bromine atom at the 4-position serves as an excellent leaving group in SNAr reactions and is also a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.
Caption: Simplified workflow for Nucleophilic Aromatic Substitution.
Protocol 1: Synthesis of a 4-Aryloxy-2-nitropyridine Precursor
This protocol describes a general procedure for the synthesis of 4-aryloxy-2-nitropyridines, which are key intermediates for a range of fungicides. [9] Materials:
-
4-Bromo-2-nitropyridine
-
Substituted phenol (e.g., 4-chlorophenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of the substituted phenol (1.2 eq.) in DMF, add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-bromo-2-nitropyridine (1.0 eq.) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryloxy-2-nitropyridine.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base that is sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide and facilitates the SNAr reaction.
-
Temperature: Heating the reaction to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Palladium-Catalyzed Cross-Coupling Reactions: Building Carbon-Carbon Bonds
The bromine atom at the 4-position of 4-bromo-2-nitropyridine is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki and Sonogashira couplings are particularly powerful tools in this regard for the synthesis of complex agrochemical scaffolds. [10][11] Protocol 2: Suzuki Coupling for the Synthesis of a 4-Aryl-2-nitropyridine Intermediate
The Suzuki coupling reaction is a versatile method for forming biaryl linkages. [10]This protocol provides a general procedure for the coupling of 4-bromo-2-nitropyridine with an arylboronic acid.
Materials:
-
4-Bromo-2-nitropyridine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a Schlenk flask, combine 4-bromo-2-nitropyridine (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.03 eq.), and triphenylphosphine (0.06 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Protocol 3: Sonogashira Coupling for the Synthesis of a 4-Alkynyl-2-nitropyridine Moiety
The Sonogashira coupling allows for the introduction of an alkyne functionality, a valuable synthon for further elaboration in agrochemical synthesis. [11] Materials:
-
4-Bromo-2-nitropyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask, add 4-bromo-2-nitropyridine (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed toluene and triethylamine.
-
Add the terminal alkyne (1.2 eq.) dropwise to the stirred solution.
-
Heat the reaction mixture to 70 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Downstream Transformations of the Nitro Group
The nitro group in the synthesized 2-nitropyridine derivatives is not merely an activating group; it is also a versatile functional group that can be readily transformed into other functionalities. The most common transformation is the reduction of the nitro group to an amine. This opens up a vast chemical space for the synthesis of a diverse range of agrochemicals, including pyridinylureas with herbicidal activity. [5] Protocol 4: Reduction of a 2-Nitropyridine to a 2-Aminopyridine
Materials:
-
4-Substituted-2-nitropyridine derivative
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite
Procedure:
-
To a solution of the 4-substituted-2-nitropyridine in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-aminopyridine derivative, which can often be used in the next step without further purification.
Conclusion
4-Bromo-2-nitropyridine is a highly versatile and valuable building block for the synthesis of novel agrochemicals. Its unique electronic properties, conferred by the strategically placed bromo and nitro groups, allow for a wide range of synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this important intermediate in their quest for the next generation of crop protection agents.
References
-
Discovery of N-Aryl-pyridine-4-ones as Novel Potential Agrochemical Fungicides and Bactericides. (2019). Journal of Agricultural and Food Chemistry. [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters. [Link]
-
4-Bromo-2-nitropyridine. PubChem. [Link]
-
Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry. [Link]
-
Exploring the Synthesis Potential of 2-Bromo-4-nitropyridine. (n.d.). Daylight Chemical. [Link]
-
A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts. [Link]
-
Cyclic Organic Peroxides as New Fungicides against Phytopathogenic Fungi. (2022). Molecules. [Link]
-
Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. (2022). Molecules. [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017). Scientific Reports. [Link]
-
Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (2022). Molecules. [Link]
-
Recent Advances in Sonogashira Reactions. (2011). Chemical Society Reviews. [Link]
-
Nitro as a leaving group in an aromatic ring. (2021). Chemistry Stack Exchange. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules. [Link]
-
Synthesis and study of the agrochemical properties of urea salts with nitric and orthophosphoric acid. (2023). E3S Web of Conferences. [Link]
-
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016). Chemistry Central Journal. [Link]
-
Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]
- Novel process for synthesis of heteroaryl-substituted urea compounds. (2001).
-
Discuss the mechanism of nucleophilic substitution reaction of aryl nitro compound. (2025). Filo. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Synthesis and study of the agrochemical properties of urea salts with nitric and orthophosphoric acid | E3S Web of Conferences [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. CN103864547A - Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI - Google Patents [patents.google.com]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. rose-hulman.edu [rose-hulman.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in 4-Bromo-2-nitropyridine Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-bromo-2-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The electron-deficient nature of the pyridine ring, further activated by the nitro group, presents unique challenges. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and practical field experience.
I. Troubleshooting Common Side Reactions
This section addresses specific, observable issues you might encounter during your experiments. Each entry details the problem, its underlying cause, and actionable solutions.
Issue 1: Significant formation of 2-nitropyridine (dehalogenation byproduct).
Q1: I'm observing a significant amount of a byproduct with a mass corresponding to 2-nitropyridine in my Suzuki coupling of 4-bromo-2-nitropyridine. What is causing this, and how can I prevent it?
A1: The formation of 2-nitropyridine is a classic case of a dehalogenation side reaction.[1][2][3] In this process, the bromine atom on your starting material is replaced by a hydrogen atom, leading to a reduced yield of your desired coupled product.
Root Cause Analysis:
Dehalogenation in Suzuki-Miyaura coupling typically occurs after the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Pd(II) complex can then react with a hydride source in the reaction mixture. This is followed by reductive elimination to yield the dehalogenated arene and regenerate the Pd(0) catalyst. Common sources of hydrides in the reaction mixture include certain bases, solvents (like alcohols), or even the boronic acid reagent itself under specific conditions.
Mitigation Strategies:
| Strategy | Rationale | Recommended Protocol |
| Choice of Base | Certain bases, particularly those with available β-hydrides or those that can generate formate species, can act as hydride donors. | Switch to a non-hydride donating base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These are generally less prone to promoting dehalogenation. |
| Solvent Selection | Protic solvents, especially alcohols, can be oxidized by the palladium complex to generate hydride species. | Use aprotic solvents like dioxane, toluene, or DMF. If a co-solvent is necessary for solubility, minimize the amount of any protic solvent used. |
| Ligand Choice | The ligand on the palladium catalyst significantly influences the relative rates of the desired transmetalation and the undesired dehalogenation. | Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway. |
| Reaction Temperature and Time | Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including dehalogenation.[3] | Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. If possible, try running the reaction at a lower temperature for a longer period. |
Issue 2: Presence of a byproduct corresponding to the homocoupling of my boronic acid.
Q2: My reaction mixture shows a significant amount of a biaryl product derived from the dimerization of my boronic acid coupling partner. What leads to this homocoupling, and what steps can I take to minimize it?
A2: The formation of a biaryl product from your boronic acid is a result of a homocoupling side reaction. This not only consumes your valuable boronic acid but also complicates the purification of your desired product.
Root Cause Analysis:
Homocoupling of boronic acids can be promoted by several factors. It can be catalyzed by the palladium complex, particularly in the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules. Additionally, certain reaction conditions can favor the transmetalation of two boronic acid-derived groups to the palladium center, followed by reductive elimination to give the homocoupled product.
Mitigation Strategies:
| Strategy | Rationale | Recommended Protocol |
| Degassing | Oxygen can promote the oxidative homocoupling of boronic acids. | Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent prior to adding the catalyst and reagents. |
| Stoichiometry of Boronic Acid | Using a large excess of the boronic acid can increase the probability of homocoupling. | Use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents). While a small excess is often necessary to drive the reaction to completion, a large excess should be avoided. |
| Controlled Addition of Boronic Acid | Adding the boronic acid in portions can maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction. | If feasible, add the boronic acid to the reaction mixture in several portions over a period of time rather than all at once. |
| Choice of Catalyst and Ligand | The catalyst system can influence the propensity for homocoupling. | Screen different palladium sources and ligands. Sometimes, a less active catalyst or a different ligand can suppress homocoupling while still promoting the desired cross-coupling. |
Issue 3: Formation of a byproduct identified as the protodeboronated arene.
Q3: I've identified a byproduct that is the arene corresponding to my boronic acid starting material, but without the boronic acid group. What is this side reaction, and how can I prevent it?
A2: This side reaction is known as protodeboronation, where the boronic acid group is cleaved and replaced with a hydrogen atom.[4] This is a common issue, especially with electron-deficient or sterically hindered boronic acids, and it reduces the effective concentration of your nucleophilic coupling partner.[5][6]
Root Cause Analysis:
Protodeboronation can be catalyzed by both acid and base and is often promoted by the presence of water in the reaction mixture.[5] The mechanism involves the protonation of the carbon-boron bond, leading to its cleavage. The electron-withdrawing nitro group on your 4-bromo-2-nitropyridine substrate can make the reaction medium more sensitive to conditions that promote protodeboronation of the coupling partner.
Mitigation Strategies:
| Strategy | Rationale | Recommended Protocol |
| Use of Anhydrous Conditions | Water is often a key ingredient in protodeboronation. | Use anhydrous solvents and reagents. Dry your solvents using standard laboratory procedures and ensure your base is anhydrous. |
| Choice of Base | Strong aqueous bases can accelerate protodeboronation. | Consider using a milder, non-aqueous base like potassium fluoride (KF) or cesium fluoride (CsF).[7] These bases can activate the boronic acid for transmetalation without excessively promoting protodeboronation. |
| Use of Boronic Esters | Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than their corresponding boronic acids.[6] | If you are using a boronic acid that is particularly prone to protodeboronation, consider converting it to a more stable boronic ester (e.g., a pinacol ester) before use in the coupling reaction. |
| Temperature Control | Higher temperatures can increase the rate of protodeboronation. | Run the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired cross-coupling. |
II. Frequently Asked Questions (FAQs)
Q4: Why is the Suzuki coupling of 4-bromo-2-nitropyridine challenging?
A4: The Suzuki coupling of 4-bromo-2-nitropyridine can be challenging due to the electronic properties of the substrate. The pyridine nitrogen and the nitro group are both strongly electron-withdrawing, which can affect the reactivity of the C-Br bond and the stability of the intermediates in the catalytic cycle.[8] Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[5]
Q5: Can the nitro group itself react under Suzuki coupling conditions?
A5: While less common than reactions involving the halide, the nitro group can potentially be a leaving group in some palladium-catalyzed cross-coupling reactions, though this typically requires specific conditions and more electron-deficient systems.[9][10] However, in the case of 4-bromo-2-nitropyridine, the C-Br bond is significantly more reactive towards oxidative addition to Pd(0) than the C-NO₂ bond.[11] Therefore, denitration is not a commonly observed side reaction under standard Suzuki conditions for this substrate.
Q6: What is the general mechanism for the Suzuki-Miyaura coupling reaction?
A6: The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps:[11][12][13][14]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromo-2-nitropyridine) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron compound (boronic acid or ester) transfers its organic group to the palladium center, displacing the halide.[15]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Q7: How do I choose the right palladium catalyst and ligand?
A7: The choice of catalyst and ligand is crucial for a successful Suzuki coupling. For electron-deficient substrates like 4-bromo-2-nitropyridine, palladium catalysts with bulky, electron-rich phosphine ligands are often effective.
-
Palladium Precatalysts: Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are common choices. PdCl₂(dppf) is also widely used and is often effective for challenging couplings.[16]
-
Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent for promoting the coupling of electron-deficient aryl halides. They can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.
A good starting point is to screen a few different catalyst/ligand combinations to find the optimal system for your specific substrates.
III. Experimental Protocols
General Procedure for a Trial Suzuki Coupling of 4-Bromo-2-nitropyridine
This protocol is a starting point and may require optimization for your specific boronic acid.
-
Reaction Setup: To an oven-dried reaction vessel, add 4-bromo-2-nitropyridine (1.0 eq.), the boronic acid or boronic ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium precatalyst (e.g., PdCl₂(dppf), 0.02-0.05 eq.) and any additional ligand if required.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
IV. References
-
An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (n.d.). ScienceDirect. Retrieved January 28, 2026, from
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 28, 2026, from
-
Protodeboronation. (2023, November 28). In Wikipedia. Retrieved January 28, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Retrieved January 28, 2026, from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved January 28, 2026, from [Link]
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Proposed mechanism. Proposed reaction paths for the Suzuki cross-coupling process over Y3Pd2. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2012). New Journal of Chemistry (RSC Publishing). Retrieved January 28, 2026, from [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Chemical Science (RSC Publishing). Retrieved January 28, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved January 28, 2026, from [Link]
-
Suzuki reaction. (2024, November 26). In Wikipedia. Retrieved January 28, 2026, from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved January 28, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. (2016). PMC - NIH. Retrieved January 28, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 28, 2026, from [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (2011). RSC Publishing. Retrieved January 28, 2026, from [Link]
-
Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2013). NIH. Retrieved January 28, 2026, from [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics - ACS Publications. Retrieved January 28, 2026, from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). ResearchGate. Retrieved January 28, 2026, from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Reactivity Challenges with 4-Bromo-2-nitropyridine
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for 4-Bromo-2-nitropyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile but often challenging building block. We understand that navigating the reactivity of highly functionalized heterocyclic compounds can be complex. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common hurdles and achieve your synthetic goals efficiently.
Introduction: The Duality of 4-Bromo-2-nitropyridine's Reactivity
4-Bromo-2-nitropyridine is a valuable synthetic intermediate due to its distinct functional handles. However, its chemical behavior is governed by a delicate interplay of electronic effects. The pyridine nitrogen and the powerful electron-withdrawing nitro group at the C2 position significantly decrease the electron density of the aromatic ring.[1] This electronic state creates a dual reactivity profile:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The electron deficiency makes the C4 position highly susceptible to attack by nucleophiles, often making SNAr the most favorable reaction pathway.[2]
-
Deactivation for Palladium-Catalyzed Cross-Coupling: The same electronic properties that favor SNAr make the crucial oxidative addition step in catalytic cycles like Suzuki-Miyaura and Buchwald-Hartwig more difficult. Furthermore, the pyridine nitrogen can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[3]
This guide will address the challenges of this "low reactivity" in cross-coupling reactions and provide strategies to control and optimize all major functionalization pathways.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with 4-Bromo-2-nitropyridine failing or giving very low yields?
This is the most common issue. The primary bottleneck is the oxidative addition of the palladium(0) catalyst into the C-Br bond. The electron-poor nature of the pyridine ring slows this step down considerably. Additionally, the lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes.[3] Success requires carefully selected catalysts, ligands, and conditions to overcome these barriers, as detailed in our troubleshooting guide below.
Q2: What is the role of the nitro group in the reactivity of this molecule?
The nitro group is a potent electron-withdrawing group. Its presence deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to itself (in this case, C3, C5, and especially the C4-Br position).[1][2] In cross-coupling reactions, it contributes to the deactivation of the C-Br bond towards oxidative addition.[4]
Q3: Are there any unexpected side reactions I should be aware of during nucleophilic substitution?
Yes. While SNAr is generally efficient, under certain conditions, particularly with amine nucleophiles in polar aprotic solvents, nitro-group migration has been observed in similar bromo-nitropyridine systems.[5][6] This can lead to the formation of isomeric products. Careful monitoring of the reaction and characterization of all products is crucial.
Q4: Can I perform a Buchwald-Hartwig amination on this substrate?
Yes, but it is challenging for the same reasons as Suzuki coupling, with the added complication that the amine nucleophile/product can also coordinate to the palladium catalyst.[7] This often requires the use of specialized, bulky, and electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) and strong, non-coordinating bases to facilitate the reaction and prevent catalyst inhibition.[3][8]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section provides a systematic approach to troubleshooting the most common palladium-catalyzed reactions.
Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling
If your Suzuki-Miyaura reaction is not proceeding as expected, a systematic optimization of the catalyst system, base, and solvent is required.
Potential Causes & Recommended Solutions
-
Inefficient Oxidative Addition: The default catalyst, Pd(PPh₃)₄, may not be active enough for this electron-deficient substrate.
-
Solution: Employ a more active catalytic system. Modern biarylphosphine ligands, which are both bulky and electron-rich, are designed to accelerate oxidative addition and subsequent steps. They also provide steric bulk that can disfavor pyridine coordination.
-
-
Catalyst Poisoning: The pyridine nitrogen is coordinating to the palladium center, effectively taking it out of the catalytic cycle.
-
Solution: Use ligands that form very stable and active complexes with palladium, making coordination by the substrate less favorable.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall catalyst stability.
-
Solution: Use a strong inorganic base like K₃PO₄ or Cs₂CO₃. For solvents, anhydrous polar aprotic solvents like 1,4-Dioxane or DMF, often with a small amount of water, are preferred.[9]
-
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Data Summary: Recommended Catalyst Systems
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temp. | Efficacy |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80-100 °C | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 °C | High |
| Pd(PPh₃)₄ | None | K₂CO₃ | DMF / H₂O | 80-100 °C | Moderate; Substrate Dependent |
Issue 2: Failure in Buchwald-Hartwig Amination
C-N coupling on this substrate is notoriously difficult. Success hinges on preventing catalyst inhibition by both the substrate and the amine coupling partner.
Potential Causes & Recommended Solutions
-
Catalyst Inhibition: The pyridine nitrogen, primary/secondary amine starting material, and the product can all coordinate to the palladium center, forming inactive bis(amine) complexes or other off-cycle species.[7]
-
Solution: Utilize highly specialized ligands designed for challenging substrates. Bidentate ligands like Josiphos or bulky monophosphine ligands like BrettPhos and RuPhos are excellent choices.[3][7] These ligands create a sterically defined pocket around the metal that favors the productive catalytic cycle.
-
-
Weak Base: A base that is not strong enough will fail to deprotonate the amine effectively, preventing the formation of the key palladium-amido intermediate.
Catalytic Cycle: Buchwald-Hartwig Amination Failure Points
Caption: Key failure points in the Buchwald-Hartwig catalytic cycle.
Experimental Protocols
Note: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a modern catalyst system for improved reliability with 4-Bromo-2-nitropyridine.
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Reagent Addition: Add 4-Bromo-2-nitropyridine (1.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, v/v). The mixture should be thoroughly degassed via sparging with argon for 15-20 minutes.[10]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol is designed to overcome the common challenges of C-N coupling with this substrate.[3]
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2-4 mol%) and sodium tert-butoxide (NaOtBu, 1.5 eq.).
-
Reagent Addition: Add 4-Bromo-2-nitropyridine (1.0 eq.).
-
Solvent & Amine Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous toluene or dioxane, followed by the amine coupling partner (1.2-1.5 eq.).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The reaction is often complete within 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Protocol 3: General Nucleophilic Aromatic Substitution (SNAr)
This reaction is typically more straightforward but requires careful control of conditions.
-
Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-2-nitropyridine (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.
-
Nucleophile Addition: Add the nucleophile (e.g., an amine, thiol, or alcohol, 1.1-1.5 eq.). If the nucleophile is an alcohol or thiol, a non-nucleophilic base like potassium carbonate or cesium carbonate (2.0 eq.) is required to generate the active nucleophile in situ.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 80 °C. The electron-deficient nature of the substrate often allows for mild conditions. Monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product. If no precipitate forms, extract with an appropriate organic solvent.
-
Purification: Collect the solid product by filtration and wash with water, or purify the extracted material by column chromatography.
References
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Nakano, H., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. Available at: [Link]
-
Khan, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
-
Jia, Z. J., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. Available at: [Link]
-
Chemistry Crash Course. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
- Google Patents. (2012). Synthetic method of 2-amino-4-bromopyridine.
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
Fors, B. P., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access. Available at: [Link]
-
Jia, Z. J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES. Available at: [Link]
-
Reddit. (2018). How resistant are Suzuki couplings to nitro groups?. r/chemhelp. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. research.rug.nl [research.rug.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Byproduct Formation in Nitropyridine Reactions
Welcome to the technical support center for nitropyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with byproduct formation during the nitration of pyridine and its derivatives. The inherent electronic properties of the pyridine ring make these reactions non-trivial, often leading to issues with yield, regioselectivity, and purity.
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common experimental problems and offer validated strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of pyridine so challenging compared to benzene?
The direct nitration of pyridine is notoriously difficult due to the electron-deficient nature of the aromatic ring. The nitrogen atom is highly electronegative, withdrawing electron density from the ring and making it significantly less nucleophilic than benzene.[1] Under the strong acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is readily protonated to form the pyridinium ion.[2] This positive charge further deactivates the ring towards electrophilic aromatic substitution, making the reaction extremely slow and often requiring harsh conditions that can lead to degradation.[1][2]
Caption: Deactivation of the pyridine ring via protonation under strong acidic conditions.
Q2: What are the most common byproducts in nitropyridine reactions?
The primary byproducts depend on the substrate and reaction conditions, but they generally fall into these categories:
-
Regioisomers: While nitration typically favors the 3-position (meta), small amounts of 2- (ortho) and 4- (para) nitropyridine isomers can form, complicating purification.[1]
-
Over-nitration Products: Under harsh conditions, dinitration or even trinitration can occur, leading to products like 3,5-dinitropyridine. This is more common with activated pyridine rings.[3]
-
N-Oxidation Products: The pyridine nitrogen itself can be oxidized, especially if the nitrating agent has strong oxidizing properties.
-
Degradation Products: At high temperatures, the pyridine ring can open or polymerize, leading to a complex mixture of tars and a significant reduction in yield.[4]
-
Hydrolysis Products: If the reaction or workup involves water and heat, nitrile or other functional groups on the pyridine ring may be hydrolyzed.[5] For example, 2-chloro-5-nitropyridine can be hydrolyzed to 2-hydroxy-5-nitropyridine.
Q3: What is the role of concentrated sulfuric acid in these reactions?
Concentrated sulfuric acid serves two primary functions in classic aromatic nitration.[6] First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[1][6] Second, it acts as a dehydrating agent, sequestering the water produced during the reaction, which would otherwise dilute the acid and inhibit the formation of the nitronium ion. However, as discussed in Q1, its strong acidity is also responsible for deactivating the pyridine ring.
Troubleshooting Guide: Specific Experimental Issues
Problem: I'm getting a mixture of 2-, 3-, and 4-nitropyridine isomers. How can I improve regioselectivity for the 3-position?
Causality: The formation of 2- and 4-isomers occurs because the intermediate sigma complex for these positions is highly destabilized. The resonance structures place a positive charge directly on the already electron-deficient nitrogen atom, which is energetically unfavorable.[1] The sigma complex for 3-position (meta) attack avoids this destabilization, making it the kinetically favored pathway. However, forcing conditions can sometimes lead to less-favored isomers.
Caption: Resonance structures for intermediates of electrophilic attack on pyridine.
Solutions:
-
Use an Alternative Nitration System: The Bakke-Cadenix method, using dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt followed by treatment with aqueous sulfite (SO₂/HSO₃⁻), can provide high yields of 3-nitropyridine.[7][8][9][10] This reaction does not proceed via direct electrophilic aromatic substitution but through a[2][7] sigmatropic shift of the nitro group from the nitrogen to the C-3 position.[7][10]
-
Modify the Substrate: If direct nitration is required, consider if electron-withdrawing groups are already present, as they will strongly direct to the meta position. For example, 2,6-dichloropyridine can be nitrated in reasonable yield to give 3-nitro-2,6-dichloropyridine.[2]
-
Temperature Control: Ensure the reaction temperature is not excessively high, as this can overcome the activation energy barrier for the less-favored isomers.
Problem: How can I selectively synthesize 4-nitropyridine without other isomers?
Causality: Direct nitration of pyridine will not yield the 4-nitro isomer as the major product due to electronic destabilization.[1] To achieve 4-substitution, the electronic nature of the ring must be altered.
Solution: The Pyridine-N-Oxide Strategy
This is the most reliable method for preparing 4-nitropyridine.[3] The N-oxide functional group is electron-donating through resonance, activating the ring, particularly at the 2- and 4-positions. Steric hindrance at the 2-positions often makes the 4-position the primary site of attack. The resulting 4-nitropyridine-N-oxide can then be deoxygenated (e.g., with PCl₃) to yield the final product.[11]
Table 1: Comparison of Nitration Strategies for Regioselectivity
| Strategy | Target Isomer | Mechanism | Common Byproducts | Key Advantage |
|---|---|---|---|---|
| Direct Nitration (HNO₃/H₂SO₄) | 3-Nitropyridine | Electrophilic Aromatic Substitution | 2- and 4-isomers, dinitro products | Simple reagents |
| N-Oxide Route | 4-Nitropyridine | EAS on activated ring, then deoxygenation | 2-nitropyridine-N-oxide | High selectivity for 4-position |
| N₂O₅ / SO₂ Method | 3-Nitropyridine | [2][7] Sigmatropic Shift | Sulfonated intermediates | High yield and selectivity for 3-position |
| Dearomatization-Rearomatization | meta-Nitropyridine | Radical pathway on a dearomatized intermediate | None reported | Mild, catalyst-free, high regioselectivity |
Problem: My reaction is producing a significant amount of di- and poly-nitrated products.
Causality: Over-nitration occurs when the reaction conditions are too harsh (high temperature, high concentration of nitrating agent) or when the pyridine ring is activated by electron-donating groups (e.g., amino, alkyl groups).[3] The first nitro group is deactivating, but not always enough to prevent a second addition under forcing conditions.
Solutions:
-
Reduce Reaction Temperature: This is the most critical parameter. Lowering the temperature will decrease the reaction rate and provide better control, disfavoring the higher activation energy required for a second nitration.
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent. A molar ratio of 1.0 to 1.1 (Nitrating Agent:Substrate) is a good starting point.
-
Shorter Reaction Time: Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the product from reacting further.
-
Use a Milder Nitrating Agent: Avoid the aggressive HNO₃/H₂SO₄ mixture. Reagents like nitric acid in trifluoroacetic anhydride or dinitrogen pentoxide can offer better control.[2][3]
Problem: My yield is very low, and I'm isolating a dark, tarry substance.
Causality: This indicates product degradation. Pyridine and its derivatives can be unstable under the highly acidic and high-temperature conditions often used for nitration.[4][12] The combination of strong acid and heat can lead to ring-opening, polymerization, or other decomposition pathways.
Solutions:
-
Drastically Lower the Temperature: Even if it means a longer reaction time, temperature is the key to preventing degradation. For sensitive substrates, reactions may need to be run at 0 °C or even lower.
-
Careful Workup: The quenching step is critical. Pouring the hot, acidic reaction mixture directly into water can cause a sudden temperature spike and localized heating, leading to degradation. Always cool the reaction mixture to room temperature or below before pouring it slowly onto crushed ice.[3][13]
-
pH Control During Neutralization: When neutralizing the acidic mixture (e.g., with sodium carbonate), do so slowly and with efficient cooling.[3] The heat generated from neutralization can also degrade the product.
-
Consider a Milder, Modern Method: For particularly sensitive substrates, a dearomatization-rearomatization strategy might be necessary. This involves temporarily converting the pyridine to a non-aromatic intermediate that can be nitrated under very mild, catalyst-free conditions before being rearomatized.[14]
Validated Experimental Protocol
Protocol 1: Synthesis of 4-Nitropyridine-N-Oxide
This protocol is a standard, reliable method for achieving selective nitration at the 4-position.[11][13]
Materials:
-
Pyridine-N-oxide
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Acetone
Procedure:
-
Prepare Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ with stirring. Allow the mixture to come to room temperature.
-
Reaction Setup: In a three-neck flask equipped with a thermometer, addition funnel, and reflux condenser, add 9.5 g (100 mmol) of pyridine-N-oxide. Heat the flask to 60°C.
-
Addition: Add the prepared nitrating acid dropwise to the pyridine-N-oxide over 30 minutes. The internal temperature will initially drop.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C and maintain for 3 hours.[3]
-
Workup - Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare ~150 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with stirring.[3][13]
-
Workup - Neutralization: Carefully add saturated sodium carbonate solution in small portions to the acidic mixture until the pH reaches 7-8. This step is highly exothermic and will foam vigorously; proceed with caution. A yellow solid should precipitate.[3]
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Transfer the crude solid to a flask and add acetone to dissolve the product, leaving behind the insoluble inorganic salts (e.g., sodium sulfate). Filter to remove the salts, and evaporate the acetone from the filtrate to obtain the purified 4-nitropyridine-N-oxide. The product can be further recrystallized from acetone if needed.[13]
Troubleshooting Workflow
Caption: A workflow for diagnosing and solving common issues in nitropyridine reactions.
References
-
Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]
-
Reddy, T. R., & Sarlah, D. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]
-
Pearson Education. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]
-
ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
-
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
- Google Patents. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
Bakke, J. M., Svensen, H., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
-
Bakke, J. M., & Ranes, E. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Makosza, M., & Grudzień, K. (2019). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]
-
ACS Publications. (2018). Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography. Analytical Chemistry. [Link]
-
University of Regensburg. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. University of Regensburg. [Link]
-
ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]
- Google Patents. (1941). Process for the purification of nitro aliphatic compounds.
-
ResearchGate. (n.d.). Synthesis of substituted 5-nitronicotinamides. ResearchGate. [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
NIH. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed Central. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). A variant of pyridine and pyrrolidine pathway of nicotine degradation. ResearchGate. [Link]
-
ATSDR. (n.d.). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
-
ACS Publications. (2002). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
-
MDPI. (2022). Oxidative Desulfurization Activity of NIT Nitroxide Radical Modified Metallophthalocyanine. MDPI. [Link]
-
Quora. (2013). Why is the nitration and sulphonation of pyridine not possible?. Quora. [Link]
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Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 4-Bromo-2-nitropyridine
Welcome to the technical support guide for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 4-bromo-2-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Understanding the Reactivity of 4-Bromo-2-nitropyridine
The utility of 4-bromo-2-nitropyridine as an electrophile in SNAr reactions stems from the powerful activating effects of both the pyridine nitrogen and the nitro group. The pyridine nitrogen atom and the nitro group are strongly electron-withdrawing, rendering the pyridine ring electron-deficient (π-deficient).[1] This electron deficiency is most pronounced at the positions ortho and para to these activating groups (positions 2, 4, and 6).[2]
When a nucleophile attacks the C4 position (the carbon bearing the bromine atom), the resulting negatively charged intermediate, known as a Meisenheimer complex, is significantly stabilized.[3][4] The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen, a stabilizing effect that lowers the activation energy of the reaction and facilitates the displacement of the bromide leaving group.[2][3]
Mechanism of SNAr on 4-Bromo-2-nitropyridine
The reaction proceeds via a two-step addition-elimination mechanism.[4][5]
-
Addition: The nucleophile attacks the electron-deficient carbon at the C4 position, breaking the aromaticity of the ring and forming a tetrahedral Meisenheimer complex.[4] This is typically the rate-determining step of the reaction.[5]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the bromide leaving group, yielding the substituted product.
Caption: The SNAr addition-elimination mechanism.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic planning of your SNAr experiment.
Q1: How do I select the appropriate nucleophile?
The choice of nucleophile is critical. Common nucleophiles include amines, alkoxides, and thiols.[4][6][7] Key considerations are:
-
Nucleophilicity vs. Basicity: A good nucleophile has high reactivity (a high-energy HOMO) but is not necessarily a strong base. Strong basicity can lead to side reactions, such as deprotonation of other acidic protons in your molecule or elimination if applicable.[8] For example, sodium azide (NaN₃) is an excellent nucleophile with low basicity.
-
Steric Hindrance: Bulky nucleophiles can slow the reaction rate due to steric hindrance at the reaction center.[9] For instance, tert-butoxide is much more sterically hindered than methoxide.
-
Anionic vs. Neutral Nucleophiles: Anionic nucleophiles (e.g., sodium methoxide, NaOMe) are generally more reactive than their neutral counterparts (e.g., methanol, MeOH). If using a neutral nucleophile like an amine, a non-nucleophilic base (e.g., triethylamine, DIPEA, or K₂CO₃) is often required to scavenge the HBr generated during the reaction.[6]
Q2: What is the ideal solvent for this reaction?
Polar aprotic solvents are the standard choice for SNAr reactions.[9] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are excellent options.
-
Why Polar Aprotic? These solvents can solvate the counter-ion (e.g., Na⁺) of an anionic nucleophile but do not form strong hydrogen bonds with the nucleophile itself.[10] This leaves the nucleophile "naked" and highly reactive. Protic solvents (like ethanol or water) can solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity.[11]
-
Anhydrous Conditions: Ensure your solvent is dry. Trace amounts of water can react with strong bases or nucleophiles and may lead to the formation of undesired hydroxypyridine byproducts.
Q3: What temperature should I use?
Temperature is a critical parameter to optimize.
-
Starting Point: Many SNAr reactions with activated substrates like 4-bromo-2-nitropyridine proceed readily at room temperature. However, less reactive nucleophiles may require heating. A typical range for optimization is between room temperature and 120 °C.[12]
-
Heat as a Double-Edged Sword: While increasing the temperature will increase the reaction rate, it can also promote decomposition of the starting material or product and lead to the formation of dark, tarry byproducts.[13] It is always best to start at a lower temperature and slowly increase it if the reaction is not proceeding.
Q4: Is a catalyst necessary for this reaction?
Generally, no external catalyst is required for the nucleophilic substitution of 4-bromo-2-nitropyridine due to its high intrinsic reactivity. However, in some challenging cases with unactivated substrates, phase-transfer catalysts or transition metals have been used to facilitate SNAr reactions, though this is less common for highly activated systems. Simple protic acids can also catalyze SNAr reactions by protonating the pyridine ring, further increasing its electrophilicity.[14]
Troubleshooting Guide
Even with a well-designed experiment, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.
Caption: A workflow for troubleshooting common SNAr issues.
Detailed Troubleshooting Scenarios
| Observed Issue | Potential Cause | Recommended Solution |
| No reaction or very low conversion | 1. Poor nucleophile reactivity: The nucleophile is not strong enough, or it is being protonated by trace acid. | 1a. If using a neutral nucleophile (e.g., R-OH, R-SH), convert it to its more reactive anionic form (R-O⁻, R-S⁻) using a base like NaH or K₂CO₃ before adding the electrophile. 1b. For amine nucleophiles, ensure a suitable non-nucleophilic base is present to neutralize the HBr byproduct. |
| 2. Insufficient activation: The reaction temperature is too low. | 2. Gradually increase the reaction temperature in increments (e.g., from RT to 50 °C, then 80 °C), monitoring the reaction progress by TLC or LCMS at each stage to check for product formation and decomposition.[12] | |
| 3. Solvent effects: The solvent may be wet or not polar enough to facilitate the reaction. | 3. Use a high-quality anhydrous polar aprotic solvent like DMF or DMSO.[9] | |
| Reaction produces multiple spots on TLC, with low yield of desired product | 1. Side reactions due to basicity: The nucleophile is acting as a base, causing undesired reactions. | 1. Lower the reaction temperature. Substitution reactions generally have a lower activation energy than elimination or other base-catalyzed side reactions.[8] |
| 2. Nitro group migration: In rare cases with certain nucleophiles and conditions, migration of the nitro group has been observed in nitropyridine systems.[15][16] | 2. Thoroughly characterize the main byproduct, potentially using 2D NMR techniques. If migration is confirmed, a significant redesign of the reaction conditions (solvent, temperature) may be necessary. | |
| Reaction mixture turns dark black or forms a tar | 1. Decomposition: The starting material, product, or Meisenheimer intermediate is unstable at the reaction temperature. | 1. Immediately reduce the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one. Consider running the reaction at a lower temperature for a longer period.[13] |
| 2. Excessively strong base: Using a very strong base (like NaH) with a nucleophile that has other reactive sites can lead to polymerization or decomposition. | 2. Switch to a milder base like K₂CO₃ or Cs₂CO₃. |
Experimental Protocol: Synthesis of 4-(Propylamino)-2-nitropyridine
This protocol provides a representative, step-by-step methodology for the reaction of 4-bromo-2-nitropyridine with a primary amine.
Reagents & Equipment:
-
4-Bromo-2-nitropyridine (1.0 eq)
-
Propylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (Brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
TLC plates (silica gel) and appropriate mobile phase (e.g., 30% EtOAc in hexanes)
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-nitropyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (concentration typically 0.1-0.5 M).
-
Nucleophile Addition: Add propylamine (1.2 eq) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature.
-
Rationale: The excess K₂CO₃ acts as a solid base to neutralize the HBr formed, preventing the protonation and deactivation of the propylamine nucleophile. Anhydrous DMF is used to ensure a reactive, "naked" nucleophile.
-
-
Monitoring: Monitor the reaction's progress by TLC or LCMS every 1-2 hours. To check by TLC, take a small aliquot, dilute it with ethyl acetate, and filter it through a small plug of silica or celite to remove the solid K₂CO₃ before spotting. The starting material should be consumed over time.[12]
-
Work-up: Once the reaction is complete (typically 4-12 hours), pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Rationale: Pouring into water quenches the reaction and dissolves the DMF and inorganic salts. Multiple extractions ensure maximum recovery of the product.[12]
-
-
Washing: Combine the organic layers and wash them twice with brine.
-
Rationale: Washing with brine helps to remove residual DMF and water from the organic layer and breaks up emulsions.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 40% ethyl acetate in hexanes) to obtain the pure 4-(propylamino)-2-nitropyridine.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Pearson+. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). [Link]
-
National Center for Biotechnology Information. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022-09-03). [Link]
-
National Center for Biotechnology Information. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020-10-20). [Link]
-
Wikipedia. Nucleophilic substitution. [Link]
-
YouTube. nucleophilic aromatic substitutions. (2019-01-19). [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
-
ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF. (2025-08-05). [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. (2022-09-24). [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
ResearchGate. Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: XII. Synthesis and properties of 4-(1-benzotriazolyl)-, 4-nitro-5-(4-nonylphenoxy)phthalonitriles and the ligands based on them. (2025-08-10). [Link]
-
ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine?. (2015-03-12). [Link]
-
Jia, Y. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. [Link]
-
National Center for Biotechnology Information. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
YouTube. SNAr reactions of pi-deficient aromatic rings. (2020-02-02). [Link]
-
National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
National Center for Biotechnology Information. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. [Link]
- Google Patents.
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. (2012-12-04). [Link]
-
Reddit. SNAr troubleshooting. (2023-12-23). [Link]
-
Chemistry LibreTexts. 7.5: SN1 vs SN2. (2021-12-15). [Link]
-
Chemistry LibreTexts. 8.3: Nucleophiles. (2022-07-20). [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Catalysed SNAr reactions. [Link]
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Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 4-Bromo-2-nitropyridine
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 4-bromo-2-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently functionalize this challenging substrate. Here, we will delve into the nuances of catalyst selection, reaction optimization, and troubleshooting, providing you with the expertise to overcome common experimental hurdles.
The Challenge: The Dichotomy of 4-Bromo-2-nitropyridine
4-Bromo-2-nitropyridine is a valuable building block in medicinal chemistry, but its electronic properties present a unique set of challenges in palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, while the pyridine nitrogen itself can act as a ligand, potentially interfering with the catalyst.
A successful cross-coupling strategy hinges on a careful selection of the catalyst system to navigate these electronic and steric factors. This guide will provide a framework for rational catalyst selection and troubleshooting for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with 4-bromo-2-nitropyridine sluggish or failing?
Low conversion or failure in Suzuki-Miyaura couplings with this substrate often stems from catalyst inhibition or slow oxidative addition. The electron-deficient nature of the pyridine ring can make oxidative addition of the C-Br bond to the Pd(0) center less favorable. Additionally, the pyridine nitrogen can coordinate to the palladium center, hindering catalytic activity. To address this, consider using more electron-rich and sterically bulky phosphine ligands that can promote oxidative addition and stabilize the catalytic species.
Q2: I'm observing significant decomposition of my starting material in a Buchwald-Hartwig amination. What is the likely cause?
The nitro group is susceptible to reduction under certain cross-coupling conditions, especially at elevated temperatures and in the presence of certain phosphine ligands that can act as reducing agents. Additionally, strong bases can lead to unwanted side reactions. Opting for milder bases and lower reaction temperatures can mitigate decomposition. The use of pre-catalysts can also be beneficial as they often allow for the use of milder reaction conditions.
Q3: In my Sonogashira coupling, I'm seeing a lot of homocoupling of the alkyne. How can I prevent this?
Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst. Running the reaction under copper-free conditions is a highly effective strategy to minimize this unwanted side product.[1][2][3] Several palladium catalysts and ligands are effective for copper-free Sonogashira reactions.
Q4: Can the nitro group itself react under the cross-coupling conditions?
Yes, the nitro group can be reduced to an amino group, particularly in the presence of phosphine ligands and certain bases at higher temperatures. This can lead to a mixture of products. Careful monitoring of the reaction and using the mildest possible conditions are crucial. If reduction is a persistent issue, consider protecting the nitro group, though this adds extra steps to the synthesis.
Troubleshooting Guides
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds.[4][5] However, the electronic properties of 4-bromo-2-nitropyridine demand careful catalyst and base selection.
Troubleshooting Decision Tree: Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting Suzuki-Miyaura couplings.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inefficient oxidative addition due to the electron-deficient pyridine ring. | Use a palladium catalyst with an electron-rich and bulky phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands promote the formation of the active Pd(0) species and facilitate oxidative addition. |
| Starting Material Decomposition | The nitro group is sensitive to harsh basic conditions. | Employ milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of strong bases like NaOH or NaOt-Bu.[6] |
| Debromination | Reductive dehalogenation of the starting material. | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and use properly degassed solvents to minimize oxygen, which can lead to catalyst decomposition and side reactions.[7] |
| Poor Reproducibility | Inconsistent generation of the active Pd(0) catalyst. | Utilize palladium pre-catalysts (e.g., SPhos G3) which are more stable and provide more consistent results. |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-nitropyridine
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-2-nitropyridine (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos, 1-3 mol% Pd).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.[7]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of C-N bonds, which is crucial in pharmaceutical synthesis.[8][9] The presence of the nitro group necessitates careful selection of the base and ligand to avoid side reactions.
Troubleshooting Workflow: Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig aminations.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient catalyst turnover or slow reductive elimination. | Use specialized biarylphosphine ligands like BrettPhos or RuPhos, which are known to facilitate C-N bond formation with challenging substrates.[10] |
| Nitro Group Reduction | The phosphine ligand or other reaction components are reducing the nitro group. | Use a pre-catalyst to allow for lower catalyst loading and milder conditions. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Hydrolysis of Bromo Substituent | Strong bases can lead to the formation of the corresponding pyridone. | Employ a weaker base such as Cs₂CO₃ or K₃PO₄. In some cases, a strong but non-nucleophilic base like LHMDS can be effective.[8] |
| Amine Reactivity | The amine coupling partner is not sufficiently nucleophilic or is sterically hindered. | For less reactive amines, a stronger base like NaOt-Bu might be necessary, but use with caution due to the potential for side reactions.[11] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-2-nitropyridine
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., BrettPhos G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.) to an oven-dried vial.
-
Reagent Addition: Add 4-bromo-2-nitropyridine (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 80-110 °C). Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify by column chromatography.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling is a reliable method for introducing alkyne moieties.[2][3] For 4-bromo-2-nitropyridine, a copper-free protocol is highly recommended to avoid the common side reaction of alkyne homocoupling.
Catalyst and Condition Selection for Sonogashira Coupling
| Parameter | Recommendation for 4-Bromo-2-nitropyridine | Rationale |
| Catalyst System | Copper-Free | Minimizes alkyne homocoupling (Glaser coupling).[1][2][3] |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂ | Readily available and effective palladium sources for Sonogashira couplings. |
| Ligand | Triphenylphosphine (PPh₃) or other phosphine ligands | Stabilizes the palladium catalyst. |
| Base | A mild amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) | Acts as a base and often as a solvent. |
| Solvent | Anhydrous THF, DMF, or Toluene | Provides good solubility for the reactants. |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add 4-bromo-2-nitropyridine (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Concluding Remarks
The successful cross-coupling of 4-bromo-2-nitropyridine is a testament to the power of modern catalytic methods. By understanding the electronic nature of the substrate and carefully selecting the catalyst, ligand, and base, researchers can efficiently synthesize a wide array of valuable compounds. This guide provides a starting point for your experimental design and a resource for troubleshooting common issues. Remember that each specific substrate pairing may require some optimization, and systematic screening of reaction parameters is often the key to success.
References
- Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Beilstein Journal of Organic Chemistry. (n.d.).
- Chemistry LibreTexts. (2020). 17.
- ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.
- Journal of the American Chemical Society. (n.d.).
- PMC - NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- ResearchGate. (n.d.). Palladium(ii)-promoted aziridination of olefins with bromamine T as the nitrogen transfer reagent | Request PDF.
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- PMC - NIH. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- ResearchGate. (n.d.).
- PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines.
- PMC - PubMed Central. (2017). Novel pyridine-based Pd(II)
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (2021). (PDF) Copper-free Sonogashira cross-coupling reactions: an overview.
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- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- PubMed. (n.d.).
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- YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction.
- Research Communities. (2018). Bicycle vs. Unicycle in Copper-Free Sonogashira Reaction.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
- PubMed. (2021).
- Benchchem. (n.d.). Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine in Organic Synthesis.
- New Journal of Chemistry (RSC Publishing). (n.d.). Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes.
- PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors.
- ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.
- Benchchem. (n.d.).
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Validation & Comparative
A Senior Application Scientist's Guide to Selecting Alternatives for 4-Bromo-2-nitropyridine in Synthesis
Introduction: The Role of 4-Bromo-2-nitropyridine and the Quest for Alternatives
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, 4-bromo-2-nitropyridine stands as a cornerstone electrophile. Its utility stems from a well-defined reactivity profile: the potent electron-withdrawing nitro group at the C2 position significantly acidifies the pyridine ring, rendering it highly susceptible to nucleophilic attack. This electronic activation, combined with a bromine atom at the C4 position—a competent leaving group—makes it an excellent substrate for Nucleophilic Aromatic Substitution (S_N_Ar) reactions.[1] This allows for the straightforward introduction of a diverse range of nucleophiles, including amines, thiols, and alkoxides, to build molecular complexity.
However, reliance on a single reagent can be limiting. The specific demands of a synthetic route—be it the need for orthogonal reactivity in subsequent steps, cost-effectiveness on a large scale, or overcoming challenges with particularly recalcitrant nucleophiles—necessitate a nuanced understanding of the available alternatives. This guide provides an in-depth comparison of viable substitutes for 4-bromo-2-nitropyridine, grounded in mechanistic principles and supported by experimental data. We will explore how the choice of leaving group at the C4 position profoundly impacts reactivity in both S_N_Ar and transition-metal-catalyzed cross-coupling reactions, enabling researchers to make informed, strategic decisions.
The Mechanistic Heart of the Matter: Nucleophilic Aromatic Substitution (S_N_Ar) on 2-Nitropyridines
To rationally compare alternatives, one must first grasp the underlying reaction mechanism. The S_N_Ar pathway for 4-substituted-2-nitropyridines is a two-step addition-elimination process. The causality behind this pathway is the electronic nature of the substrate.
-
Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]
-
Stabilization: The stability of this intermediate is paramount. The negative charge is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the C2-nitro group. This resonance stabilization lowers the activation energy of the initial attack, facilitating the reaction.
-
Elimination & Aromatization: In a subsequent, faster step, the leaving group (e.g., bromide) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.
Caption: Synthetic utility of 4-Nitro-pyridine-N-oxide.
Detailed Experimental Protocols
A self-validating protocol contains sufficient detail for replication. Below are representative procedures for S_N_Ar and Suzuki reactions.
Protocol 1: S_N_Ar with 4-Chloro-2-nitropyridine and Piperidine
This protocol demonstrates a typical S_N_Ar amination reaction.
Materials:
-
4-Chloro-2-nitropyridine (1.0 eq, 1.58 g, 10.0 mmol)
-
Piperidine (1.2 eq, 1.02 g, 12.0 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, 2.76 g, 20.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-nitropyridine, potassium carbonate, and DMF.
-
Stir the mixture at room temperature under a nitrogen atmosphere.
-
Add piperidine dropwise to the suspension via syringe.
-
Heat the reaction mixture to 80 °C and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 4-(piperidin-1-yl)-2-nitropyridine as a yellow solid.
Protocol 2: Suzuki Coupling with 4-Bromo-2-nitropyridine and Phenylboronic Acid
This protocol illustrates a standard palladium-catalyzed C-C bond formation.
Materials:
-
4-Bromo-2-nitropyridine (1.0 eq, 2.03 g, 10.0 mmol)
-
Phenylboronic Acid (1.2 eq, 1.46 g, 12.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 347 mg, 0.3 mmol)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 10 mL, 20.0 mmol)
-
Toluene (20 mL)
-
Ethanol (5 mL)
Procedure:
-
In a 100 mL round-bottom flask, combine 4-bromo-2-nitropyridine, phenylboronic acid, and Pd(PPh₃)₄.
-
Add toluene and ethanol, followed by the 2.0 M aqueous Na₂CO₃ solution.
-
Equip the flask with a reflux condenser and flush the system with nitrogen for 10 minutes.
-
Heat the biphasic mixture to 80 °C with vigorous stirring for 3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. Add water (30 mL) and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. Purify the residue by flash chromatography on silica gel to yield 2-nitro-4-phenylpyridine.
Decision Guide: Selecting the Optimal Reagent
The choice of reagent is a strategic decision based on the overall synthetic plan. This workflow provides a logical framework for selection.
Caption: A decision-making workflow for selecting the appropriate 4-substituted-2-nitropyridine.
Conclusion
While 4-bromo-2-nitropyridine remains a versatile and reliable reagent, a deeper understanding of its alternatives empowers chemists to devise more efficient, robust, and strategic synthetic routes. For S_N_Ar reactions, particularly under mild conditions, 4-fluoro-2-nitropyridine offers superior reactivity. For palladium-catalyzed cross-coupling reactions, the reactivity order is inverted, with 4-iodo-2-nitropyridine enabling the mildest conditions, while the bromo- and chloro-analogs provide a cost-effective and highly practical alternative. By carefully considering the specific mechanistic demands of the desired transformation, researchers can select the optimal tool for the job, pushing the boundaries of chemical synthesis.
References
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ResearchGate. (2015). What can be a possible alternative reagent in the following mechanism? ResearchGate. [Link]
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Scott, P. J. H., et al. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. [Link]
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den Hertog, H. J., & Combe, W. (2010). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70, 581-590. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
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MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. [Link]
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Walczak, M. A., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]
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Walczak, M. A., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH. [Link]
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Um, I.-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5961-5969. [Link]
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Evans, M. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. [Link]
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ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
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ResearchGate. (n.d.). Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity. ResearchGate. [Link]
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Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science. [Link]
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National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. [Link]
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ResearchGate. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]
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ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2.... ResearchGate. [Link]
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National Center for Biotechnology Information. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. [Link]
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National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. [Link]
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Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 277-287. [Link]
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A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Bromo-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized pyridines is a cornerstone of medicinal chemistry, with the pyridine scaffold present in a vast array of pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the pyridine ring. Specifically, the coupling of 4-bromo-2-nitropyridine is of significant interest as the resulting 4-aryl-2-nitropyridine derivatives are valuable intermediates for further transformations, such as the reduction of the nitro group to an amine, which opens avenues for a wide range of amidation and other derivatization reactions.
The efficiency of the Suzuki-Miyaura coupling is critically dependent on the choice of the palladium catalyst. The electronic and steric properties of the ligands coordinated to the palladium center play a pivotal role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura coupling of 4-bromo-2-nitropyridine with arylboronic acids, offering insights into their relative performance based on available data.
The Challenge of Coupling Electron-Deficient Pyridines
Pyridine substrates, particularly those bearing electron-withdrawing groups like the nitro group in 4-bromo-2-nitropyridine, can present unique challenges in Suzuki-Miyaura couplings. The electron-deficient nature of the pyridine ring can affect the oxidative addition step. Furthermore, the nitrogen atom of the pyridine can potentially coordinate to the palladium center, leading to catalyst inhibition or decomposition. Therefore, the selection of an appropriate catalyst system, including the palladium precursor and the supporting ligand, is crucial for achieving high yields and efficient conversions.
Comparative Analysis of Palladium Catalyst Systems
This section details the performance of several palladium catalyst systems in the Suzuki-Miyaura coupling of 4-bromo-2-nitropyridine with various arylboronic acids. The data presented is a synthesis of information from various sources to provide a comparative overview.
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: The Classical Choice
Pd(PPh₃)₄ is one of the most traditional and widely used catalysts for Suzuki-Miyaura reactions. Its utility stems from its ready availability and ease of handling as an air-stable solid.
Performance Insights: For the coupling of 4-bromo-2-nitropyridine, Pd(PPh₃)₄ has been shown to be an effective catalyst, particularly with electron-rich arylboronic acids. However, its performance can be moderate with more challenging or sterically hindered coupling partners. The reaction often requires relatively high catalyst loading and elevated temperatures. A study on the arylation of a similar halogenated pyrimidine derivative, 5-(4-bromophenyl)-4,6-dichloropyrimidine, demonstrated that good yields could be obtained using 5 mol % of Pd(PPh₃)₄.[1] In another instance involving the coupling of 3-bromothiophene-2-carbaldehyde derivatives, Pd(PPh₃)₄ provided moderate yields of the desired products.[2]
Experimental Protocol using Pd(PPh₃)₄:
A mixture of 4-bromo-2-nitropyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a suitable base such as K₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol) in a solvent system like 1,4-dioxane/water (4:1, 10 mL) is subjected to degassing with an inert gas (e.g., argon or nitrogen). The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂: Enhanced Stability and Activity
The use of bidentate phosphine ligands like dppf can enhance the stability and activity of the palladium catalyst. The resulting complex, Pd(dppf)Cl₂, is often more robust and can facilitate couplings with a broader range of substrates compared to Pd(PPh₃)₄.
Performance Insights: Pd(dppf)Cl₂ is a highly effective catalyst for the Suzuki-Miyaura coupling of various aryl and heteroaryl halides.[3] For electron-deficient substrates, the increased electron density on the palladium center provided by the dppf ligand can facilitate the oxidative addition step. While direct comparative data for 4-bromo-2-nitropyridine is limited, studies on other challenging heteroaryl couplings suggest that Pd(dppf)Cl₂ would likely offer improved yields and potentially milder reaction conditions compared to Pd(PPh₃)₄. For instance, in the synthesis of 2-arylpyridines from pyridine-2-sulfonyl fluoride, Pd(dppf)Cl₂ was found to be an effective catalyst.[4]
Experimental Protocol using Pd(dppf)Cl₂:
In a reaction vessel, 4-bromo-2-nitropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol, 2 mol%), and a base such as Cs₂CO₃ (2.0 mmol) are combined in a solvent like 1,4-dioxane or THF (10 mL). The vessel is sealed and the mixture is degassed. The reaction is then heated to 80-100 °C for 8-16 hours. Workup and purification follow the standard procedure described above.
Buchwald Ligands and Precatalysts: The Modern Approach for Challenging Couplings
The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions, enabling the efficient coupling of previously challenging substrates. Pre-formed palladium complexes of these ligands, often referred to as "precatalysts" (e.g., XPhos-Pd-G2, SPhos-Pd-G2, RuPhos-Pd-G2), offer enhanced stability, activity, and ease of use.[5][6][7][8][9]
Performance Insights: These catalysts are particularly well-suited for the coupling of electron-deficient and sterically hindered substrates. The bulky nature of the ligands promotes the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step. For the Suzuki-Miyaura coupling of a challenging substrate like 7-chloro-1H-pyrrolo[2,3-c]pyridine, the XPhos-Pd-G2 precatalyst was found to be highly efficient, providing excellent yields with low catalyst loadings.[5][6] Given the electron-deficient nature of 4-bromo-2-nitropyridine, it is highly probable that these modern catalyst systems would offer superior performance in terms of yield, reaction time, and catalyst loading. For instance, RuPhos Pd G4 has been shown to be highly effective for the Suzuki-Miyaura coupling of 1,2,4-oxadiazole substrates.[10]
Experimental Protocol using a Buchwald Precatalyst (e.g., XPhos-Pd-G2):
To a mixture of 4-bromo-2-nitropyridine (1.0 mmol), the arylboronic acid (1.5 mmol), and a phosphate base such as K₃PO₄ (2.0 mmol) is added the XPhos-Pd-G2 precatalyst (0.01-0.02 mmol, 1-2 mol%). A solvent mixture, typically toluene/water or dioxane/water, is added, and the reaction is thoroughly degassed. The reaction is then heated to a temperature ranging from room temperature to 100 °C, depending on the reactivity of the boronic acid, for a period of 2-12 hours. The workup and purification are carried out using standard techniques.
Data Summary and Comparison
| Catalyst System | Typical Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Reported Yields (for similar substrates) | Key Advantages |
| Pd(PPh₃)₄ | 3 - 10 | 80 - 110 | 12 - 24 | Moderate to Good[1][2] | Readily available, easy to handle |
| Pd(dppf)Cl₂ | 1 - 5 | 80 - 100 | 8 - 16 | Good to Excellent[3][4] | Higher stability and activity than Pd(PPh₃)₄ |
| Buchwald Precatalysts | 0.5 - 2 | RT - 100 | 2 - 12 | Excellent[5][6][10] | High efficiency for challenging substrates, low catalyst loading, mild conditions |
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice of palladium catalyst for the Suzuki-Miyaura coupling of 4-bromo-2-nitropyridine has a profound impact on the reaction's success.
-
For initial explorations and on a smaller scale, Pd(PPh₃)₄ can be a viable and cost-effective option, particularly when coupling with electron-rich boronic acids.
-
Pd(dppf)Cl₂ represents a step up in terms of reliability and substrate scope, often providing higher yields and accommodating a wider range of functional groups.
-
For achieving the highest efficiency, especially with challenging substrates or for large-scale synthesis where minimizing catalyst loading is critical, the use of Buchwald-type precatalysts such as XPhos-Pd-G2 , SPhos-Pd-G2 , or RuPhos-Pd-G2 is highly recommended. These advanced catalyst systems typically offer superior performance under milder conditions and with lower catalyst loadings, making them the preferred choice for demanding applications in drug discovery and development.
Ultimately, the optimal catalyst will depend on the specific arylboronic acid being used, the desired scale of the reaction, and economic considerations. It is always advisable to perform small-scale screening experiments to identify the most effective catalyst system for a particular transformation.
References
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Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3462. [Link]
-
Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 631-641. [Link]
-
Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. PubMed, 30627855. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Kumar, D., et al. (2024). RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. Results in Chemistry, 7, 101990. [Link]
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Babu, A., et al. (2021). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. New Journal of Chemistry, 45(3), 1464-1475. [Link]
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Ali, A., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(11), 2948. [Link]
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- 9. americanelements.com [americanelements.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: The Strategic Advantages of 4-Bromo-2-nitropyridine in Modern Synthesis
In the landscape of heterocyclic chemistry, the pyridine scaffold is a cornerstone, integral to pharmaceuticals, agrochemicals, and materials science. The functionalization of this ring system is paramount, and among the chemist's toolkit, halopyridines stand out as versatile intermediates. However, not all halopyridines are created equal. This guide provides an in-depth comparison of 4-bromo-2-nitropyridine against other common halopyridines, elucidating the distinct advantages conferred by its unique substitution pattern. We will explore the causality behind its enhanced reactivity, supported by mechanistic insights and comparative experimental data, to empower researchers in making informed strategic decisions for their synthetic campaigns.
The Electronic Architecture of Halopyridines: A Primer
The reactivity of a halopyridine is fundamentally governed by the electronic nature of the pyridine ring and the identity of the halogen. The pyridine nitrogen is electron-withdrawing, rendering the ring electron-deficient, particularly at the α (2,6) and γ (4) positions. This inherent electronic deficiency is the basis for its susceptibility to nucleophilic aromatic substitution (SNAr), a key transformation for this class of compounds.
Halogens themselves exert a dual electronic influence: they are inductively electron-withdrawing but have electron-donating resonance effects. In the context of palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength (C-F > C-Cl > C-Br > C-I) is a critical determinant of reactivity in the oxidative addition step.[1] However, for SNAr, the scenario is different. While the C-F bond is strongest, fluoride is the best leaving group in polar aprotic solvents due to its poor solvation, making fluoropyridines often more reactive in SNAr than their chloro- or bromo- counterparts.[2]
This sets the stage for our analysis of 4-bromo-2-nitropyridine, a molecule where the substitution pattern dramatically amplifies the inherent electronic properties of the pyridine ring.
Caption: Comparative structures of common halopyridines versus 4-bromo-2-nitropyridine.
The Nitro Advantage: Activating the Ring for Nucleophilic Attack
The most significant advantage of 4-bromo-2-nitropyridine lies in its profoundly enhanced reactivity towards nucleophiles. The presence of a strongly electron-withdrawing nitro group at the 2-position synergizes with the inherent electron deficiency of the pyridine ring, making the 4-position (para to the nitro group) exceptionally electrophilic.
Mechanism of Activation
The superiority of this reagent in SNAr reactions is best understood by examining the stability of the Meisenheimer complex, the key intermediate formed upon nucleophilic attack. For an attack at the 4-position of 4-bromo-2-nitropyridine, the negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group via resonance. This provides a powerful stabilizing effect that is absent in halopyridines lacking such a substituent.
Caption: The nitro group stabilizes the key Meisenheimer intermediate in SNAr reactions.
This activation allows reactions to proceed under much milder conditions (lower temperatures, weaker bases) and with a broader range of nucleophiles compared to unactivated halopyridines like 4-bromopyridine.[3] For instance, the displacement of the nitro group in 4-nitropyridine-N-oxide by various nucleophiles proceeds readily, underscoring the potent activating effect of a nitro group at the 4-position.[4][5]
Comparative Reactivity Data
While direct kinetic comparisons are scarce in the literature, the difference in reactivity is evident from the typical reaction conditions reported. SNAr reactions on unactivated 2- or 4-chloropyridines often require high temperatures and are generally unsatisfactory, whereas 2-fluoropyridines show better reactivity.[2] In contrast, 4-bromo-2-nitropyridine can undergo nucleophilic substitution with amines, alkoxides, and other nucleophiles often at or slightly above room temperature.
| Reagent | Activating Group | Typical SNAr Conditions | Relative Reactivity |
| 4-Chloropyridine | None | High Temp (>150 °C), Strong Base | Low |
| 2-Fluoropyridine | None (F is good LG) | Moderate Temp (80-120 °C) | Moderate |
| 4-Bromo-2-nitropyridine | -NO₂ (at C2) | Low Temp (RT - 80 °C) | Very High |
This table represents a qualitative summary based on typical literature protocols.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the primary advantage of 4-bromo-2-nitropyridine shifts from leaving group activation to the electronic effect on the oxidative addition step.
Favorable Kinetics in Oxidative Addition
The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step in the catalytic cycle.[1] Electron-withdrawing groups on the aromatic ring can accelerate this step by making the carbon atom of the C-Br bond more electrophilic and stabilizing the resulting Pd(II) intermediate.
A kinetic study of the Suzuki reaction demonstrated that aryl bromides with electron-withdrawing groups (like -NO₂) react significantly faster than those with electron-donating groups.[6] For example, the coupling of 4-bromonitrobenzene was substantially faster than that of 4-bromoaniline.[6] This principle directly applies to 4-bromo-2-nitropyridine, where the nitro group enhances the rate of oxidative addition compared to a simple 4-bromopyridine.
Caption: The electron-withdrawing nitro group accelerates the rate-determining oxidative addition step.
Balancing Reactivity: Br vs. Cl vs. I
The choice of halogen is a critical variable. The general order of reactivity for oxidative addition is C-I > C-Br > C-Cl.[1] While an iodo-analogue would be more reactive, 4-bromo-2-nitropyridine offers an excellent balance of high reactivity, greater stability, and lower cost compared to iodopyridines. It is significantly more reactive than its chloro-analogue, which would require more forcing conditions or specialized catalyst systems to achieve comparable results.
Experimental Protocols: A Self-Validating System
The following protocols are representative of the transformations where 4-bromo-2-nitropyridine excels. They are presented with sufficient detail to be adapted by researchers.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from methodologies used for Suzuki couplings of activated aryl bromides.[7][8]
Objective: To couple 4-bromo-2-nitropyridine with an arylboronic acid.
Materials:
-
4-Bromo-2-nitropyridine (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%) or a specialized ligand like SPhos
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-nitropyridine, the arylboronic acid, and K₂CO₃.
-
In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in 1 mL of dioxane to form the catalyst.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining dioxane and water.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The use of a carbonate base is effective for activating the boronic acid.[8] The dioxane/water solvent system is standard for Suzuki couplings, providing solubility for both organic and inorganic reagents. The elevated temperature is necessary to drive the catalytic cycle efficiently.
Protocol: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol is a general procedure for the amination of highly activated aryl halides.
Objective: To substitute the bromide of 4-bromo-2-nitropyridine with a secondary amine.
Materials:
-
4-Bromo-2-nitropyridine (1.0 mmol, 1.0 eq)
-
Secondary Amine (e.g., Piperidine, Morpholine) (1.1 mmol, 1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 mmol, 1.5 eq) or a tertiary amine base like Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-nitropyridine in the chosen solvent.
-
Add the amine and the base to the solution.
-
Stir the reaction mixture at room temperature. The high activation of the substrate means the reaction is often complete within 1-6 hours at 25 °C. Gentle heating to 40-50 °C can be applied if the reaction is sluggish.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography if necessary.
Causality: The polar aprotic solvent (DMF or MeCN) is ideal for SNAr as it solvates the cation of the base but not the nucleophile, enhancing its nucleophilicity. The base is required to neutralize the HBr formed during the reaction. Due to the high reactivity of the substrate, a mild base like K₂CO₃ is sufficient.
Conclusion: A Strategically Superior Reagent
4-Bromo-2-nitropyridine is more than just another halopyridine; it is a strategically designed building block that offers significant advantages for chemical synthesis.
-
Enhanced SNAr Reactivity: The powerful electron-withdrawing nitro group dramatically activates the C4 position, enabling nucleophilic substitutions under mild conditions with a wide array of nucleophiles.
-
Accelerated Cross-Coupling: The same electronic activation facilitates the often rate-limiting oxidative addition step in palladium-catalyzed cross-coupling reactions, leading to faster conversions and potentially lower catalyst loadings.
-
Optimal Balance: The bromo substituent provides an excellent balance between high reactivity in cross-coupling reactions and the stability and cost-effectiveness of the reagent, positioning it favorably against both its chloro- and iodo- counterparts.
For researchers in drug discovery and materials science, leveraging the unique properties of 4-bromo-2-nitropyridine allows for more efficient, versatile, and robust synthetic routes to complex molecular targets.
References
-
PubChem Compound Summary for CID 243015, 2-Bromo-4-nitropyridine. National Center for Biotechnology Information. [Link]
-
Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. [Link]
-
Zibaseresht, R., et al. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc. [Link]
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]
-
Amination of 2-halopyridines. ResearchGate. [Link]
-
Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2... ResearchGate. [Link]
- D'hooghe, M., & De Kimpe, N. (2006). Recent Developments in the Synthesis of Halopyridines.Chemical Reviews.
- Grasa, G. A., et al. (2001). A Practical Guide for the Synthesis of Aryl Amines.Organic Process Research & Development.
-
Lenstra, D. C., et al. (2016). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. The Journal of Organic Chemistry. [Link]
-
Couturier, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]
-
Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). Recueil des Travaux Chimiques des Pays-Bas. [Link]
Sources
- 1. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Bromo-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the purity of intermediates is paramount. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 4-Bromo-2-nitropyridine, a key building block in the development of various pharmaceutical compounds. As a senior application scientist, my aim is to equip you with not just the "how," but the "why," enabling you to make informed decisions in your analytical workflow and ensure the integrity of your research.
The Critical Role of Purity in Drug Development
4-Bromo-2-nitropyridine serves as a versatile scaffold in medicinal chemistry. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the formation of toxic byproducts, and complications in regulatory submissions. Therefore, a robust and multi-faceted analytical approach to purity determination is not just good practice—it is a necessity.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for purity assessment depends on a variety of factors, including the nature of potential impurities, required sensitivity, and the desired level of structural confirmation. Here, we compare the most effective methods for 4-Bromo-2-nitropyridine.
| Technique | Principle | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution, excellent for quantifying known and unknown impurities, suitable for non-volatile compounds. | Requires method development, may not be suitable for highly volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based identification. | High sensitivity and specificity, excellent for identifying volatile and semi-volatile impurities. | Requires the analyte to be thermally stable and volatile. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity of a nucleus is directly proportional to its molar concentration. | Provides an absolute measure of purity without the need for a reference standard of the analyte, offers structural confirmation. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides a measure of absolute purity based on the melting point depression of the bulk material. | Only applicable to crystalline solids with high purity (>98.5%), does not identify individual impurities. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, providing information about functional groups. | Rapid and non-destructive, useful for confirming the identity of the bulk material and detecting functional group impurities. | Limited quantitative capability, may not detect impurities with similar functional groups. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power and versatility. For 4-Bromo-2-nitropyridine, a reversed-phase method is most appropriate.
Causality Behind Experimental Choices:
-
Reversed-Phase (C18 column): 4-Bromo-2-nitropyridine is a moderately polar compound, making a non-polar stationary phase like C18 ideal for achieving good retention and separation from both more polar and less polar impurities.
-
Mobile Phase Gradient: A gradient elution (e.g., water/acetonitrile) is crucial for resolving a potentially wide range of impurities with varying polarities. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) can improve peak shape by suppressing the ionization of any basic impurities.
-
UV Detection: The aromatic and nitro-substituted nature of 4-Bromo-2-nitropyridine results in strong UV absorbance, making a photodiode array (PDA) detector an excellent choice for both quantification and preliminary identification of impurities based on their UV spectra.
Experimental Protocol: HPLC Purity Assessment
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detector: PDA at 254 nm.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration).
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 4-Bromo-2-nitropyridine and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary for analysis.
-
-
Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
-
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of 4-Bromo-2-nitropyridine, such as residual solvents or starting materials.
Causality Behind Experimental Choices:
-
Capillary Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides a good balance for separating a range of potential impurities.
-
Temperature Programming: A temperature gradient is essential to elute compounds with a range of boiling points, from volatile solvents to the higher-boiling 4-Bromo-2-nitropyridine and related byproducts.
-
Mass Spectrometry Detection: MS provides definitive identification of impurities by comparing their mass spectra to library databases (e.g., NIST).
Experimental Protocol: GC-MS Impurity Analysis
-
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Data Analysis:
-
Identify impurities by matching their mass spectra with a reference library.
-
Quantify impurities using an internal standard or by area percent normalization.
-
Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary analytical method that provides a direct measure of the absolute purity of a substance without the need for a reference standard of the analyte itself.[1]
Causality Behind Experimental Choices:
-
High-Purity Internal Standard: A certified internal standard with known purity is essential for accurate quantification. The standard should have a simple spectrum with signals that do not overlap with the analyte. Maleic anhydride or dimethyl sulfone are common choices.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and the internal standard) is critical to ensure complete relaxation of all nuclei between pulses, which is necessary for accurate integration.
-
Choice of Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d6 is a good choice for many organic compounds.
Experimental Protocol: qNMR Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 4-Bromo-2-nitropyridine sample into an NMR tube.
-
Accurately weigh a known amount (e.g., 5-10 mg) of a high-purity internal standard (e.g., maleic anhydride) into the same NMR tube.
-
Add a sufficient volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6) to completely dissolve both components.
-
-
NMR Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): ≥ 30 seconds.
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
Logical Relationship in qNMR
Caption: Logical basis of qNMR for purity.
Conclusion
A comprehensive assessment of the purity of synthesized 4-Bromo-2-nitropyridine requires a multi-technique approach. HPLC is indispensable for routine purity checks and impurity profiling, while GC-MS provides crucial information on volatile and semi-volatile byproducts. For an absolute determination of purity, qNMR stands as a powerful, non-destructive technique. DSC and FTIR serve as valuable complementary methods for confirming the solid-state properties and functional group identity of the bulk material. By judiciously applying these techniques, researchers can ensure the quality and integrity of their synthesized intermediates, paving the way for successful drug discovery and development.
References
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. [Link]
-
JETIR. (2019). METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF BOSUTINIB IN BULK AND PHARMACEUTICAL DOSAGE FORM. [Link]
-
Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]
-
ACS Publications. (2013). Determining and reporting purity of organic molecules: why qNMR. [Link]
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. [Link]
-
SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]
-
RSC Publishing. (2015). Quantification of acidic sites of nanoscopic hydroxylated magnesium fluorides by FTIR and 15 N MAS NMR spectroscopy. [Link]
-
Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]
-
ResearchGate. (n.d.). 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in.... [Link]
-
CrystEngComm (RSC Publishing). (n.d.). Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure. [Link]
-
ResearchGate. (n.d.). Ring-stretching region of the FTIR spectra of pyridine adsorbed on.... [Link]
-
ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra obtained after pyridine adsorption on the catalysts. B-H: beta zeolite. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-nitropyridine
For researchers and drug development professionals, the synthesis and use of specialized reagents like 4-Bromo-2-nitropyridine are routine. This versatile intermediate is crucial in the development of novel pharmaceuticals and other advanced materials.[1] However, its utility in the lab is matched by its potential hazards, making a deep understanding of its proper handling and disposal not just a matter of regulatory compliance, but a cornerstone of a robust safety culture. This guide provides a direct, procedurally-focused plan for the safe disposal of 4-Bromo-2-nitropyridine, grounded in the principles of chemical safety and environmental stewardship.
Foundational Step: Hazard Identification and Risk Assessment
Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge dictates the necessary precautions, from personal protective equipment to the final disposal pathway. 4-Bromo-2-nitropyridine is not benign; it is an irritant and a toxic substance that demands respect.
The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.[2][3] The causality is clear: the compound's chemical structure and reactivity lead to irritant and toxic effects upon contact with biological tissues.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][4][5][6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2][4][5][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2][4][5][6] |
These classifications necessitate a disposal plan that minimizes human exposure and prevents environmental release at every stage.
Personal Protective Equipment (PPE) and Engineering Controls
The principle of ALARA (As Low As Reasonably Achievable) exposure is paramount. The primary engineering control for handling 4-Bromo-2-nitropyridine is a certified chemical fume hood to mitigate inhalation risks.[5][6] This is non-negotiable. The PPE listed below serves as the last line of defense.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5][6] | Protects against accidental splashes that can cause serious eye irritation.[6] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). | Prevents direct skin contact, which causes irritation.[6][7] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required when using a fume hood. For spill cleanup outside a hood, use a NIOSH-approved respirator with appropriate cartridges.[6] | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[6] |
Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][6] Contaminated work clothes should be laundered separately before reuse.[4]
The Core Directive: Waste Segregation
Proper segregation is the most critical step in the disposal workflow. Mis-categorizing chemical waste can lead to dangerous reactions in a commingled waste drum, regulatory fines, and significantly increased disposal costs.
4-Bromo-2-nitropyridine is a halogenated nitroaromatic compound . Therefore, it must be disposed of in a container specifically designated for Halogenated Organic Waste .[8][9] The presence of bromine classifies it as halogenated.[8] Mixing this waste with non-halogenated streams is a costly error, as the entire volume must then be treated as the more expensive and difficult-to-process halogenated waste.[10]
The following decision workflow illustrates the segregation process:
Caption: Waste Segregation Workflow for 4-Bromo-2-nitropyridine.
Step-by-Step Disposal Protocol
This protocol ensures that the waste is contained, identified, and stored safely pending collection by a licensed hazardous waste disposal company.
Step 1: Container Selection
-
Select a clean, compatible waste container. Polyethylene or polypropylene containers are suitable.[4]
-
Ensure the container has a secure, tight-fitting lid to prevent leaks or the escape of vapors.[10]
Step 2: Waste Collection
-
For Pure/Surplus Chemical: If in its original container, this can serve as the disposal container. If transferring, do so carefully inside a chemical fume hood.
-
For Contaminated Labware (e.g., pipette tips, weighing boats): Place these items in a designated solid halogenated waste container.
-
For Solutions: Pour liquid waste containing 4-Bromo-2-nitropyridine into a designated liquid halogenated waste container using a funnel. Do not mix with incompatible materials like strong oxidizing agents, acids, or bases.[6]
Step 3: Labeling
-
Proper labeling is a legal requirement and is critical for safety. Affix a hazardous waste tag to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "4-Bromo-2-nitropyridine". If it's a mixture, list all components and their approximate percentages.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
The accumulation start date (the date the first drop of waste enters the container).
-
Your name, department, and contact information.
-
Step 4: Storage
-
Keep the waste container securely sealed when not in use.[4][6]
-
Store the container in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.[5][6]
-
Do not accumulate more than the legally permitted quantity of hazardous waste in your lab.
Step 5: Final Disposal
-
Arrange for pickup of the waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste contractor.
-
The accepted disposal method for this type of compound is controlled incineration in a licensed chemical destruction plant, often with flue gas scrubbing to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[7]
-
Never pour 4-Bromo-2-nitropyridine down the drain or dispose of it in regular trash.[7][10]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area.[4][7]
-
Control & Ventilate: If safe to do so, control the source of the leak. Ensure the area is well-ventilated; if the spill is outside a fume hood, increase ventilation.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2, including respiratory protection if necessary.[11]
-
Contain: Prevent the spill from spreading or entering drains using an inert absorbent material like sand, earth, or vermiculite.[4][11]
-
Clean Up: Carefully sweep or scoop the solid material and absorbent into a designated waste container. Avoid creating dust.[5][11]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Seal and label the container with the spill cleanup debris as "Halogenated Organic Waste" and manage it according to the protocol in Section 4.[4][11]
By adhering to these systematic procedures, you ensure that 4-Bromo-2-nitropyridine is managed safely from receipt to disposal, protecting yourself, your colleagues, and the environment.
References
-
4-Bromo-2-nitropyridine. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
2-Bromo-4-nitropyridine. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Hazardous Waste Segregation. Bucknell University. Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]
-
Chapter 850: Identification of Hazardous Wastes. Maine Department of Environmental Protection. Available at: [Link]
-
Hazardous Materials Disposal Guide. (2019). Nipissing University. Available at: [Link]
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Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. Available at: [Link]
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- 3. 2-Bromo-4-nitropyridine | C5H3BrN2O2 | CID 243015 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. jubilantingrevia.com [jubilantingrevia.com]
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- 8. bucknell.edu [bucknell.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
A Senior Application Scientist's Guide to Handling 4-Bromo-2-nitropyridine
As researchers dedicated to advancing drug discovery and development, our work is predicated on a foundation of safety and precision. The compounds we handle, such as 4-Bromo-2-nitropyridine, are valuable intermediates precisely because of their reactivity. Understanding and respecting this reactivity is the cornerstone of safe and successful experimentation. This guide moves beyond a simple checklist to provide a holistic operational plan grounded in the chemical's specific hazard profile, ensuring that every procedural step is a self-validating component of a secure laboratory workflow.
Foundational Safety: Hazard Analysis and Risk Mitigation
Before the container is even opened, a thorough understanding of the potential hazards is paramount. 4-Bromo-2-nitropyridine is not an exceptionally unstable or explosive compound, but it demands respect due to its irritant and toxic properties. The Globally Harmonized System (GHS) provides a clear summary of the risks.[1]
GHS Hazard Classification Summary
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3]
The causality here is direct: the molecule's structure can interact with biological tissues, leading to irritation and acute toxic effects upon significant exposure. Our primary directive, therefore, is to eliminate routes of exposure—inhalation, ingestion, and dermal contact—through a combination of engineering controls and personal protective equipment.
The Protective Triad: Engineering Controls, PPE, and Personal Hygiene
A multi-layered defense is essential. No single piece of equipment is sufficient; rather, a system of overlapping protections ensures operator safety.
Engineering Controls: The First Line of Defense The primary engineering control for handling 4-Bromo-2-nitropyridine is a properly functioning chemical fume hood . This is non-negotiable. The compound's potential to form airborne dust or vapors that can cause respiratory irritation necessitates its handling within a contained and ventilated space. Ensure that the fume hood has been certified within the last year and that the sash is kept at the lowest practical height during manipulations. An eyewash station and safety shower must be readily accessible and verified to be in working order before commencing any work.[3]
Personal Protective Equipment (PPE): The Essential Barrier PPE is the last line of defense, protecting your body from contact. The selection of PPE must be directly correlated to the hazards identified.
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). | Prevents Skin Irritation: Direct contact is the most likely route of exposure. The compound is classified as a skin irritant.[1][2] Gloves must be inspected for tears or pinholes before each use.[2] |
| Eye/Face Protection | Safety glasses with side shields or, preferably, chemical safety goggles.[2] | Prevents Serious Eye Irritation: Protects against accidental splashes or contact with dust, which can cause serious eye irritation.[1] |
| Body Protection | A buttoned lab coat and closed-toe shoes. | Protects Skin and Clothing: Provides a barrier against spills and prevents the transfer of contamination outside the laboratory.[4] |
| Respiratory | Not required if handled exclusively within a certified chemical fume hood. | Prevents Respiratory Irritation: The fume hood provides adequate protection from inhaling dust or vapors.[3] |
Personal Hygiene: The Final Step Always wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating, drinking, or smoking.[2][4] Contaminated clothing should be removed immediately and laundered separately before reuse.[4]
Operational Plan: A Step-by-Step Handling Protocol
This protocol provides a systematic workflow for safely using 4-Bromo-2-nitropyridine.
Workflow for Safe Handling
Caption: A systematic workflow for the safe handling of 4-Bromo-2-nitropyridine.
Emergency Response: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][3] If the person feels unwell or breathing is difficult, call a poison center or doctor.[3]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Seek immediate medical attention.[3]
-
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[2] Collect the material using a high-efficiency vacuum cleaner or by wiping up, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2]
-
Large Spills: Evacuate the area immediately. Alert emergency responders and your institution's Environmental Health and Safety (EHS) department.[2]
Logistical Plan: Storage and Disposal
Proper long-term management of the chemical and its associated waste is a key component of the laboratory safety lifecycle.
Storage: Store 4-Bromo-2-nitropyridine in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
Disposal: All waste, including unused product and contaminated materials (gloves, paper towels, absorbent), must be treated as hazardous.
-
Segregation: Collect all 4-Bromo-2-nitropyridine waste in a dedicated, clearly labeled, and sealed hazardous waste container.[2]
-
Disposal Method: The recommended disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2] This ensures the complete destruction of the hazardous compound. Do not dispose of it in standard trash or down the drain.[6]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with federal, state, and local regulations.[2] Consult your institution's EHS department for specific procedures.
By integrating this expert-driven approach to safety and handling, you build a resilient and secure research environment, allowing you to focus on the scientific challenges at hand with confidence.
References
-
2-Bromo-4-nitropyridine | C5H3BrN2O2 | CID 243015. PubChem. [Link]
-
4-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 23436857. PubChem. [Link]
-
4 - SAFETY DATA SHEET. (Specific chemical not identified). [Link]
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- 1. 4-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 23436857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
